molecular formula C6H4Br2ClN B1580550 2,6-Dibromo-4-chloroaniline CAS No. 874-17-9

2,6-Dibromo-4-chloroaniline

Cat. No.: B1580550
CAS No.: 874-17-9
M. Wt: 285.36 g/mol
InChI Key: XEYLQXUJSOJWJV-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dibromoaniline is a symmetrical chlorodibromo aniline. 4-Chloro-2,6-dibromoaniline was prepared by bromination of p-chloroaniline.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYLQXUJSOJWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347735
Record name 2,6-Dibromo-4-chloroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-17-9
Record name 2,6-Dibromo-4-chloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-chloroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromo-4-chloroaniline (CAS Number: 874-17-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-4-chloroaniline, a halogenated aromatic amine with significant applications as a chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis, and safety information. Notably, while this compound is a crucial building block in the synthesis of pharmaceuticals, dyes, and agrochemicals, there is a lack of publicly available data on its specific biological activities or associated signaling pathways, which is consistent with its primary role as a synthetic precursor.

Physicochemical Properties

This compound is a crystalline solid that is sparingly soluble in water.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 874-17-9[2]
Molecular Formula C₆H₄Br₂ClN[2]
Molecular Weight 285.36 g/mol [2]
Appearance White to off-white or yellow to amber crystalline powder[1]
Melting Point 94-96 °C[3]
Boiling Point 301 °C (Predicted)[3]
Density 2.097 g/cm³ (Predicted)[3]
Solubility Sparingly soluble in water[1]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the confirmation of the structure and purity of this compound. While full spectral data is often held in proprietary databases, the following information has been reported:

Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of the compound.

Data TypeValuesSource(s)
GC-MS m/z peaks 287, 285, 283, 131[2]

The cluster of peaks at m/z 283, 285, and 287 corresponds to the molecular ion [M]⁺ and is characteristic of a molecule containing two bromine atoms, showcasing the typical isotopic distribution of bromine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Spectra for this compound are available in various databases, which can be used for structural confirmation.[4]

  • ¹³C NMR: As with ¹H NMR, ¹³C NMR spectra are available and can be accessed through specialized spectral databases for detailed analysis.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • FTIR: Spectra of this compound, typically acquired using a KBr wafer, are available for analysis in spectral databases.[2]

Synthesis and Reactivity

This compound is primarily synthesized through the electrophilic bromination of 4-chloroaniline (B138754).

Synthetic Pathway

The general synthetic route involves the direct bromination of 4-chloroaniline at the positions ortho to the activating amino group.

Synthesis of this compound Synthesis Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 4-Chloroaniline Reaction Electrophilic Aromatic Substitution (Bromination) Reactant1->Reaction Reactant2 Brominating Agent (e.g., Br2 or KBrO3/H+) Reactant2->Reaction Product This compound Reaction->Product

A simplified workflow for the synthesis of this compound.
Experimental Protocol

A common method for the synthesis of this compound is the bromination of 4-chloroaniline. A referenced procedure for aromatic bromination utilizes potassium bromate (B103136) in the presence of an acid. While the full detailed protocol for this specific compound from the literature was not available, a general procedure based on this method is outlined below.

Materials:

  • 4-Chloroaniline

  • Potassium bromate (KBrO₃)

  • Hydrobromic acid (HBr) or another suitable acid

  • Suitable solvent (e.g., acetic acid or an aqueous medium)

General Procedure:

  • 4-Chloroaniline is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and cooling capabilities.

  • The solution is cooled to a suitable temperature, typically between 0 and 25 °C, to control the exothermic reaction.

  • A solution of potassium bromate and hydrobromic acid is added dropwise to the 4-chloroaniline solution with vigorous stirring. The in-situ generation of bromine allows for a controlled bromination.

  • The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve quenching with a reducing agent (e.g., sodium bisulfite) to remove excess bromine, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

  • The crude this compound is collected by filtration, washed with water to remove inorganic salts, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules.[1] Its primary applications are in the following areas:

  • Pharmaceuticals: It is a building block for the synthesis of active pharmaceutical ingredients (APIs). The bromine and chlorine atoms provide sites for further chemical modification and coupling reactions.

  • Agrochemicals: This compound is used in the manufacturing of certain pesticides and herbicides.[1]

  • Dyes: It is also utilized in the synthesis of azo dyes and other colorants.[1]

Biological Activity and Signaling Pathways

A thorough review of the scientific literature indicates that there is no significant body of research focused on the specific biological activity or mechanism of action of this compound itself. This is expected for a compound that is primarily used as a reactive intermediate. The interest in its biological effects would typically be related to its potential as a metabolite of a larger, more complex molecule or as a potential impurity in a final product.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification
Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Source:[2]

Recommended Safety Precautions
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Conclusion

This compound (CAS: 874-17-9) is a key chemical intermediate with established utility in the synthesis of a range of commercially important products, including pharmaceuticals, dyes, and agrochemicals. This guide has provided a summary of its key technical data, including its physicochemical properties, available spectroscopic information, and a general synthetic approach. For researchers and professionals in drug development and chemical synthesis, this compound represents a valuable starting material for the construction of more complex molecular architectures. Given its hazardous nature, strict adherence to safety protocols is essential during its handling and use. Further research into the biological properties of this molecule could be warranted if it is identified as a significant metabolite or environmental degradation product of larger, more widely used compounds.

References

physical and chemical properties of 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and structural properties of 2,6-Dibromo-4-chloroaniline (CAS No. 874-17-9). The information is intended to support research and development activities by providing detailed experimental protocols and clearly structured data.

Core Physical and Chemical Properties

This compound is a halogenated aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its chemical structure consists of an aniline (B41778) core with two bromine atoms at positions 2 and 6, and a chlorine atom at position 4.[1]

Physical Properties

The compound typically appears as a white to off-white or yellow to amber crystalline solid or powder with no distinct odor.[1] It is sparingly soluble in water.[1]

PropertyValue
Appearance White to off-white/yellow to amber crystalline solid/powder[1]
Melting Point 94-96 °C[2][3]
Solubility Sparingly soluble in water[1]
Odor No distinct odor[1]
Chemical Identifiers and Molecular Properties
PropertyValue
CAS Number 874-17-9[2][4]
Molecular Formula C₆H₄Br₂ClN[4]
Molecular Weight 285.36 g/mol [2][4]
IUPAC Name This compound[5]
Synonyms 4-Chloro-2,6-dibromoaniline[2][3][4]
InChI Key XEYLQXUJSOJWJV-UHFFFAOYSA-N[2][5]
SMILES Nc1c(Br)cc(Cl)cc1Br[2]

Experimental Protocols

Synthesis: Bromination of 4-Chloroaniline (B138754)

The synthesis of this compound can be achieved through the bromination of 4-chloroaniline.[2][3] The following protocol is based on established methods for the bromination of anilines. The original synthesis of this compound is described by Harrison, et al. (1981).[6][7]

Materials:

  • 4-Chloroaniline

  • Bromine

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Ethanol (B145695)

  • Water

  • Round-bottomed flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve 4-chloroaniline in a suitable solvent such as ethanol in a round-bottomed flask equipped with a magnetic stirrer.

  • Acidify the solution by adding hydrochloric acid.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add a stoichiometric amount of bromine, dissolved in a small amount of the same solvent, to the cooled solution using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir for a specified time until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Neutralize the reaction mixture with a sodium hydroxide solution to precipitate the crude product.

  • Collect the solid product by filtration and wash it with cold water to remove any remaining salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification s1 Dissolve 4-Chloroaniline in Ethanol s2 Acidify with HCl s1->s2 s3 Cool in Ice Bath s2->s3 s4 Slowly Add Bromine Solution s3->s4 s5 Stir until Reaction is Complete s4->s5 w1 Neutralize with NaOH s5->w1 Reaction Mixture w2 Filter Crude Product w1->w2 w3 Wash with Water w2->w3 w4 Recrystallize from Ethanol w3->w4 final This compound w4->final Pure Product

Figure 1: Experimental workflow for the synthesis of this compound.
Analytical Characterization

Single-crystal X-ray diffraction is used to determine the three-dimensional molecular structure.

Instrumentation:

  • Bruker Kappa APEXII CCD diffractometer[7]

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from a saturated solution.

  • Data Collection: Mount a suitable crystal on the diffractometer. Collect diffraction data using Mo Kα radiation at a controlled temperature (e.g., 296 K).[7]

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software (e.g., SHELXS97 for solving and SHELXL97 for refinement).[7]

The crystal structure of this compound reveals that the molecule is nearly planar.[6][7]

Crystal Data ParameterValue
Crystal System Monoclinic[7]
Space Group P2₁/n[6]
a 13.3132 (7) Å[7]
b 3.9387 (2) Å[7]
c 16.5476 (9) Å[7]
β 112.318 (2)°[7]
Volume 802.70 (7) ų[7]
Z 4[7]

¹H and ¹³C NMR are used to confirm the molecular structure.

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record the spectra on an NMR spectrometer (e.g., at 300 or 500 MHz for ¹H NMR).[5][8]

  • Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and integration of the signals.

Expected ¹H NMR Data (in CDCl₃):

  • A singlet for the two aromatic protons (H-3 and H-5).

  • A broad singlet for the two amine protons (-NH₂).

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample, for instance, as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).[5]

  • Data Analysis: Identify the characteristic absorption bands for the N-H and C-H bonds, as well as the aromatic ring vibrations.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation from impurities.[5]

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

  • Mass Analysis: Analyze the resulting ions to obtain a mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight.

Applications and Logical Relationships

This compound serves as a crucial building block in organic synthesis. Its properties dictate its utility as an intermediate.

G cluster_props Core Properties cluster_apps Primary Applications A This compound B Defined Molecular Structure A->B C Multiple Reactive Sites (NH₂, Halogens) A->C D Specific Substitution Pattern A->D E Pharmaceutical Synthesis C->E Enables further functionalization F Dye Manufacturing C->F Chromophore precursor D->E Provides structural scaffold G Agrochemical Production D->G Basis for active ingredients

Figure 2: Logical relationship between properties and applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][9] Some sources also indicate H302 (Harmful if swallowed).[5]

  • Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[2][9]

  • Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), eye shields, and gloves is recommended.[2]

  • Handling: Handle in a well-ventilated area.[9][10]

  • Environmental Hazards: The compound is considered very toxic to aquatic life with long-lasting effects.[10]

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

A Comprehensive Technical Guide to 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the molecular structure, chemical properties, and synthesis of 2,6-Dibromo-4-chloroaniline, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a central aniline (B41778) ring (a benzene (B151609) ring substituted with an amino group, -NH₂). The ring is further substituted with two bromine atoms at positions 2 and 6, and a chlorine atom at position 4.[2] The systematic arrangement of these halogen atoms on the aniline core dictates its chemical reactivity and physical properties. The molecule is nearly planar.[3][4]

Caption: 2D molecular structure of this compound.

Physicochemical and Computed Properties

The key properties of this compound are summarized below. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueReference(s)
Molecular Formula C₆H₄Br₂ClN[1][2]
Molecular Weight 285.36 g/mol [1]
CAS Registry Number 874-17-9[1][2]
Appearance White to off-white or yellow crystalline solid[2]
Melting Point 94-96 °C[5]
Boiling Point 301 °C[6]
Topological Polar Surface Area (TPSA) 26.02 Ų[7]
XLogP3-AA 3.3[1]
InChI Key XEYLQXUJSOJWJV-UHFFFAOYSA-N[1][8]
Canonical SMILES C1=C(C=C(C(=C1Br)N)Br)Cl[1][8]

Experimental Protocols

Synthesis of this compound via Bromination of p-Chloroaniline

The synthesis of this compound is commonly achieved through the electrophilic bromination of 4-chloroaniline (B138754).[5][9] The amino group of the starting material is a strong activating group, directing the incoming bromine atoms to the ortho positions (2 and 6).

Materials:

  • 4-chloroaniline

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Ethanol

  • Deionized Water

Methodology:

  • Dissolution: Dissolve a known quantity of 4-chloroaniline in glacial acetic acid within a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The reaction should be conducted in a well-ventilated fume hood.

  • Bromination: While stirring the solution at room temperature, slowly add a stoichiometric amount (2 equivalents) of bromine, also dissolved in a small amount of glacial acetic acid, from the dropping funnel. To prevent over-bromination, the temperature should be carefully monitored and maintained.[10]

  • Reaction Completion: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Pour the reaction mixture into a beaker containing a large volume of cold water. This will cause the product to precipitate out of the solution.

  • Neutralization and Filtration: Neutralize the mixture with a dilute sodium hydroxide solution to remove excess acid. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining impurities.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound as colorless needles.[11] The final product can be dried in a vacuum oven.

This protocol is based on established methods for the halogenation of anilines and provides a reliable route to the target compound.[4]

Applications and Safety

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.[2] Due to its chemical structure, it is a versatile building block for creating more complex molecules.

Safety Information: this compound is classified as an irritant.[6] It may cause skin and serious eye irritation.[1][2] It is also considered harmful if swallowed or inhaled.[2] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be performed in a well-ventilated area or a fume hood.[2]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Dibromo-4-chloroaniline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents detailed spectral data, experimental methodologies, and visual representations to facilitate a thorough understanding of the molecular structure and its NMR characteristics.

Introduction to this compound

This compound is a halogenated aromatic amine. Its structure, characterized by a benzene (B151609) ring substituted with two bromine atoms, a chlorine atom, and an amino group, gives rise to a distinct NMR spectrum. Understanding its spectral properties is crucial for its identification, purity assessment, and for predicting its chemical behavior in various applications, including as a synthetic intermediate in pharmaceutical and materials science.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic protons and the amine protons. The symmetry of the molecule results in chemically equivalent aromatic protons.

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
17.38 - 7.39Singlet (s)2HAr-H
24.54Singlet (s) / Broad Singlet (br s)2H-NH₂

Note: The chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) in chloroform-d (B32938) (CDCl₃) as the solvent. The amine proton signal may appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound reveals four distinct signals corresponding to the carbon atoms in the benzene ring. Due to the molecule's symmetry, the two bromine-substituted carbons are equivalent, as are the two carbons bearing aromatic protons.

Signal Chemical Shift (δ, ppm) Assignment
1141.1C-NH₂
2131.4C-H
3122.8C-Cl
4108.6C-Br

Note: The chemical shifts are reported relative to TMS in CDCl₃ as the solvent. The assignments are based on established substituent effects in aromatic systems.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

4.2. Instrumentation and Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 200, 400, or 500 MHz.[1][2]

  • ¹H NMR Spectroscopy: The spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. The spectral width is set to encompass all expected proton resonances (typically 0-10 ppm).

  • ¹³C NMR Spectroscopy: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans are generally required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. The spectral width is typically set from 0 to 200 ppm.

4.3. Data Processing

The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualizations

5.1. Molecular Structure and NMR Signal Correlation

The following diagram illustrates the structure of this compound and the correlation of each unique proton and carbon environment to its respective NMR signal.

Caption: Correlation of atoms in this compound to their NMR signals.

5.2. General NMR Experimental Workflow

The following diagram outlines the typical workflow for obtaining and analyzing NMR data for a chemical sample.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent with TMS Standard A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Tune and Shim Magnet D->E F Acquire ¹H and ¹³C NMR Spectra E->F G Fourier Transform FID F->G H Phase and Baseline Correction G->H I Calibrate to TMS H->I J Integrate Peaks and Assign Chemical Shifts I->J

Caption: A generalized workflow for NMR sample analysis.

References

Technical Guide: FTIR and Mass Spectrometry Analysis of 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of the analytical characterization of 2,6-Dibromo-4-chloroaniline using Fourier-Transform Infrared (FTIR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS). It is intended for researchers, scientists, and professionals in drug development who require detailed structural elucidation of halogenated aromatic compounds.

Introduction

This compound (C₆H₄Br₂ClN) is a halogenated aromatic amine. Its precise characterization is essential for quality control, reaction monitoring, and understanding its physicochemical properties. FTIR spectroscopy serves as a valuable tool for identifying key functional groups, while mass spectrometry provides definitive molecular weight information and insight into the compound's fragmentation patterns, confirming its structure.

Analytical Workflow

The comprehensive analysis of this compound follows a structured workflow, beginning with sample preparation and proceeding through instrumental analysis to data interpretation. This process ensures the acquisition of high-quality, reproducible data for accurate structural confirmation.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Acquisition & Interpretation cluster_3 Final Characterization Sample This compound (Solid Sample) Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_MS Dissolve in Volatile Solvent (e.g., Methanol) Sample->Prep_MS FTIR FTIR Spectrometer Prep_FTIR->FTIR MS GC-MS System (EI Source) Prep_MS->MS FTIR_Data Acquire IR Spectrum (4000-400 cm⁻¹) Identify Functional Groups FTIR->FTIR_Data MS_Data Acquire Mass Spectrum Identify Molecular Ion & Fragments MS->MS_Data Report Structural Confirmation of This compound FTIR_Data->Report MS_Data->Report

Fig. 1: Experimental workflow for the analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol
  • Sample Preparation : A small amount (1-2 mg) of solid this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation : The homogenous mixture is compressed in a pellet press under high pressure to form a thin, transparent KBr pellet.

  • Instrumentation : The analysis is performed using an FTIR spectrometer.[1]

  • Data Acquisition : The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet is recorded for background subtraction.[1]

  • Parameters :

    • Resolution : 4 cm⁻¹[1]

    • Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.[1]

Data Presentation and Interpretation

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its specific functional groups. The positions of these bands are indicative of the molecular structure.

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3400 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂)
3100 - 3000 C-H Aromatic Stretch Aromatic Ring
1620 - 1580 N-H Scissoring (Bending) Primary Amine (-NH₂)
1550 - 1450 C=C Aromatic Ring Stretch Aromatic Ring
1350 - 1250 C-N Stretch Aryl Amine
850 - 750 C-Cl Stretch Aryl Halide

| 700 - 550 | C-Br Stretch | Aryl Halide |

Note: The expected wavenumber ranges are based on typical values for substituted anilines and aryl halides.[2][3][4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that bombards the analyte with high-energy electrons, causing ionization and extensive fragmentation.[5][6] This provides both the molecular weight and a unique fragmentation pattern that acts as a molecular fingerprint.

Experimental Protocol
  • Sample Preparation : A dilute solution of the compound (e.g., 10-100 µg/mL) is prepared in a volatile solvent like methanol (B129727) or acetonitrile.[1]

  • Sample Introduction : The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates the analyte from any impurities before it enters the ion source.

  • Ionization : In the ion source, the sample molecules are bombarded with electrons, typically with an energy of 70 eV, to produce a molecular ion (M•⁺) and various fragment ions.[6]

  • Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : An ion detector records the abundance of each ion at its specific m/z value, generating a mass spectrum.

Data Presentation and Interpretation

The mass spectrum of this compound is characterized by a distinctive isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes.[7]

Table 2: Predicted Mass Spectrometry Data for this compound (C₆H₄Br₂ClN)

m/z (Mass-to-Charge) Ion Identity Description
~307, 309, 311, 313 [M]•⁺ Molecular ion cluster. The pattern is due to the isotopic combinations of two Br atoms and one Cl atom.
~283, 285, 287 [M - H₂N]⁺ Loss of the amino radical.
~228, 230, 232 [M - Br]⁺ Loss of a bromine radical.

| ~149 | [M - 2Br]⁺ | Loss of both bromine radicals. |

Note: The predicted m/z values are based on the most abundant isotopes. The base peak (most intense signal) in the experimental spectrum from the NIST Mass Spectrometry Data Center is observed at m/z 285, with other major peaks at 287 and 283, corresponding to the loss of the amino group.[8] This extensive fragmentation, where the molecular ion may not be the most abundant, is common in EI-MS.[6][9][10]

Conclusion

The combined application of FTIR and Mass Spectrometry provides a robust and comprehensive characterization of this compound. FTIR confirms the presence of key functional groups such as the primary amine and the substituted aromatic ring. Mass spectrometry definitively establishes the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. This dual-technique approach is fundamental for the unambiguous structural elucidation and purity assessment required in research and development settings.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and melting point of 2,6-Dibromo-4-chloroaniline (CAS No. 874-17-9), a halogenated aniline (B41778) of significant interest in organic synthesis. Halogenated anilines serve as crucial intermediates in the preparation of a variety of organic molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[1] A thorough understanding of their physicochemical properties is therefore essential for optimizing reaction conditions, developing purification strategies, and for use in formulation development.

Physicochemical Data Summary

The following tables summarize the key quantitative data for the melting point and a qualitative assessment of the solubility of this compound.

Table 1: Reported Melting Point of this compound

PropertyValueSource
Melting Point94-96 °CSigma-Aldrich[2]
Melting Point93 °CStenutz[3]
Melting Point352-354 K (79-81 °C)Ali, U. S., et al. (2012)[4][5]

Table 2: Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar ProticWaterSparingly Soluble[1]The large, hydrophobic structure from the benzene (B151609) ring and three halogen atoms outweighs the hydrophilic contribution of the amine group.[6]
Alcohols (e.g., Ethanol, Methanol)Moderately SolubleThe amine group can form hydrogen bonds with protic solvents, but the large hydrophobic portion of the molecule may limit high solubility.[6]
Polar AproticAcetone, Ethyl AcetateSolubleThese solvents can engage in dipole-dipole interactions with the polar C-Br, C-Cl, and C-N bonds of the aniline derivative.[6]
Non-PolarToluene, HexaneSoluble to Highly SolubleThe nonpolar, aromatic nature of the benzene ring and the presence of halogen atoms facilitate van der Waals interactions with non-polar solvents.[6]

Experimental Protocols

Detailed experimental procedures for determining the melting point and solubility of this compound are provided below. These protocols represent standard laboratory methodologies.

Melting Point Determination

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

  • This compound (solid, crystalline powder)[1]

  • Capillary tubes

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass. The sample is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the closed end of the tube.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • A rapid heating rate is initially used to approach the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point.

    • The sample is observed closely through the magnifying lens.

  • Data Recording:

    • The temperature at which the first drop of liquid appears is recorded as the lower limit of the melting range.

    • The temperature at which the entire sample has completely melted into a clear liquid is recorded as the upper limit of the melting range.

  • Repeatability: The procedure is repeated with a fresh sample to ensure the accuracy and reproducibility of the results.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording start Start grind Grind Sample to Fine Powder start->grind load Load Sample into Capillary Tube grind->load place Place Tube in Apparatus load->place heat_fast Rapidly Heat to ~15°C Below Expected MP place->heat_fast heat_slow Heat Slowly (1-2°C/min) heat_fast->heat_slow observe Observe for Phase Change heat_slow->observe record_start Record T1 (First Liquid Drop) observe->record_start record_end Record T2 (Completely Liquid) observe->record_end record_start->record_end report Report Melting Range (T1-T2) record_end->report Solubility_Workflow cluster_setup Setup cluster_process Process cluster_classify Classification start Select Solvent add_solvent Add 3 mL Solvent to Test Tube start->add_solvent add_solute Add ~10 mg of Compound add_solvent->add_solute mix Vortex for 1-2 min add_solute->mix observe Visually Inspect for Undissolved Solid mix->observe decision Solid Dissolved? observe->decision soluble Soluble decision->soluble Yes sparingly Sparingly Soluble decision->sparingly Partially insoluble Insoluble decision->insoluble No Synthesis_Pathway reactant 4-Chloroaniline product This compound reactant->product Electrophilic Aromatic Substitution reagent Bromine (Br2) in Acetic Acid reagent->product

References

Synthesis of 2,6-Dibromo-4-chloroaniline from 4-chloroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dibromo-4-chloroaniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the chemical pathway, experimental protocols, and characterization of the target molecule, presenting data in a clear and accessible format for professionals in the field.

Introduction

This compound is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science.[1] Its utility as a building block stems from the specific arrangement of its substituents, which allows for diverse subsequent chemical modifications. The synthesis of this compound is typically achieved through the electrophilic bromination of 4-chloroaniline (B138754). The amino group of the starting material is a strongly activating, ortho-, para-directing group, facilitating the introduction of two bromine atoms at the positions ortho to the amine.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it highly susceptible to electrophilic attack by bromine.

Reaction:

4-chloroaniline reacts with at least two equivalents of a brominating agent, such as elemental bromine, typically in a suitable solvent like acetic acid, to yield this compound.

Mechanism:

The reaction mechanism involves the polarization of the bromine molecule by the electron-rich aromatic ring, followed by the attack of the ring's pi electrons on the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A base in the reaction mixture then abstracts a proton from the carbocation, restoring the aromaticity of the ring and yielding the brominated product. This process occurs sequentially at both ortho positions to the amino group.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceCAS Number
4-chloroanilineC₆H₆ClN127.5768-72White to light tan crystalline solid106-47-8
This compoundC₆H₄Br₂ClN285.3694-96[2]Yellow to amber to dark red powder to crystalline solid[1]874-17-9

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Signals
¹H NMR (CDCl₃)δ ~4.6 (s, 2H, NH₂), ~7.3 (s, 2H, Ar-H)
¹³C NMR Chemical shifts for aromatic carbons and carbons bearing substituents.
IR (KBr)ν (cm⁻¹): N-H stretching, C-N stretching, C-Br stretching, C-Cl stretching, aromatic C-H and C=C stretching.

Experimental Protocols

While the seminal work by Harrison, et al. (1981) describes this synthesis, the full experimental details are often behind paywalls.[3] The following is a detailed, plausible experimental protocol derived from established methods for the bromination of anilines.

Materials:

  • 4-chloroaniline

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (B109758) or Ethyl acetate

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Hexane or petroleum ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath with continuous stirring.

  • Bromination: Slowly add a solution of bromine (2.1 eq) in glacial acetic acid to the cooled solution of 4-chloroaniline via a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a beaker containing ice water.

    • Quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color of bromine disappears.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

    • A precipitate of the crude product should form.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Alternatively, the product can be extracted from the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain the final product as a crystalline solid.

Visualizations

Diagram 1: Reaction Pathway

Reaction_Pathway 4-chloroaniline 4-chloroaniline Reaction 4-chloroaniline->Reaction Bromine (2 eq) Bromine (2 eq) Bromine (2 eq)->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction Solvent This compound This compound Reaction->this compound

Caption: Synthetic route to this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve 4-chloroaniline\nin Acetic Acid Dissolve 4-chloroaniline in Acetic Acid Cool in Ice Bath Cool in Ice Bath Dissolve 4-chloroaniline\nin Acetic Acid->Cool in Ice Bath Add Bromine Solution Add Bromine Solution Cool in Ice Bath->Add Bromine Solution Stir at Room Temp Stir at Room Temp Add Bromine Solution->Stir at Room Temp Pour into Ice Water Pour into Ice Water Stir at Room Temp->Pour into Ice Water Quench with NaHSO3 Quench with NaHSO3 Pour into Ice Water->Quench with NaHSO3 Neutralize with NaHCO3 Neutralize with NaHCO3 Quench with NaHSO3->Neutralize with NaHCO3 Filter or Extract Filter or Extract Neutralize with NaHCO3->Filter or Extract Dry Organic Layer Dry Organic Layer Filter or Extract->Dry Organic Layer Evaporate Solvent Evaporate Solvent Dry Organic Layer->Evaporate Solvent Recrystallize Recrystallize Evaporate Solvent->Recrystallize Final Product Final Product Recrystallize->Final Product

References

Crystal Structure of 2,6-Dibromo-4-chloroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,6-Dibromo-4-chloroaniline, a halogenated aniline (B41778) of interest in various chemical and pharmaceutical research fields. This document details the crystallographic parameters, molecular geometry, and the experimental procedures for its synthesis and structural determination.

Introduction

This compound (C₆H₄Br₂ClN) is a substituted aniline derivative.[1][2] The arrangement of the bromine and chlorine atoms on the aniline ring influences its chemical reactivity and potential applications as a precursor or intermediate in the synthesis of more complex molecules.[2] Understanding its three-dimensional structure through single-crystal X-ray diffraction provides crucial insights into its solid-state properties, intermolecular interactions, and potential for polymorphism.

The crystal structure of the title compound reveals an almost planar molecule.[2][3] The molecular planarity is a key feature, with a root-mean-square deviation of 0.024 Å.[2][3] Intramolecular N—H⋯Br hydrogen bonds are present, forming S(5) ring motifs.[2][3] In the crystal lattice, molecules are linked into chains along the[4] direction by intermolecular N—H⋯Br hydrogen bonds.[2][3]

Crystallographic Data

The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and ease of comparison.

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₆H₄Br₂ClN
Formula Weight285.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.3132 (7)
b (Å)3.9387 (2)
c (Å)16.5476 (9)
β (°)112.318 (2)
Volume (ų)802.70 (7)
Z4
Temperature (K)296
Wavelength (Å)0.71073 (Mo Kα)
Calculated Density (Mg/m³)2.361
Absorption Coefficient (mm⁻¹)10.35
F(000)536
Crystal Size (mm³)0.35 × 0.15 × 0.12
θ range for data collection (°)2.5 to 27.9
Reflections collected6640
Independent reflections1900 [R(int) = 0.028]
Data/restraints/parameters1900 / 0 / 92
Goodness-of-fit on F²1.02
Final R indices [I>2σ(I)]R₁ = 0.024, wR₂ = 0.056
R indices (all data)R₁ = 0.035, wR₂ = 0.060
Largest diff. peak and hole (e.Å⁻³)0.43 and -0.36

Data sourced from Ali et al. (2012).[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

The synthesis of the title compound is based on the method reported by Harrison, et al. (1981).[2] A general procedure for the bromination of 4-chloroaniline (B138754) is as follows:

  • Starting Material: 4-chloroaniline.

  • Reaction: To a solution of 4-chloroaniline in a suitable solvent (e.g., acetic acid), a brominating agent is added. A common method involves the in-situ generation of BrCl from the reaction of HBr and a chlorinating agent, or the direct use of a bromine solution. The reaction is typically carried out at a controlled temperature to prevent over-bromination and side reactions.

  • Work-up: After the reaction is complete, the mixture is poured into water to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent to yield this compound. The reported melting point is 352–354 K.[2]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution of the purified this compound.

  • Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but moderately soluble at elevated temperatures. Common solvents for halogenated anilines include ethanol, methanol, or mixtures of organic solvents.

  • Procedure:

    • Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Covering the container with a watch glass with a few small holes will allow for slow evaporation.

    • Crystals should form over a period of several hours to days.

    • Once suitable crystals have formed, they can be carefully isolated from the mother liquor.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a Bruker Kappa APEXII CCD diffractometer.[2][3]

  • Crystal Mounting: A suitable single crystal of this compound (dimensions approximately 0.35 × 0.15 × 0.12 mm) is mounted on a goniometer head.[2]

  • Data Collection:

    • The diffractometer is equipped with a Mo Kα radiation source (λ = 0.71073 Å).[2]

    • Data is collected at a temperature of 296 K.[2]

    • A series of diffraction images are collected as the crystal is rotated.

    • The APEX2 software is used for data collection.[5]

  • Data Reduction:

    • The collected diffraction images are processed to obtain the intensities and positions of the diffraction spots.

    • The SAINT software is used for cell refinement and data reduction.[5]

    • An absorption correction is applied using a multi-scan method (SADABS).[2][3]

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods with the SHELXS97 program.

    • The structure is then refined by full-matrix least-squares on F² using the SHELXL97 program.

    • Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural determination of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography start 4-Chloroaniline reaction Bromination start->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization workup->purification product Pure this compound purification->product dissolution Dissolution in Hot Solvent product->dissolution cooling Slow Cooling & Evaporation dissolution->cooling crystal_formation Single Crystal Formation cooling->crystal_formation data_collection Data Collection (Bruker Kappa APEXII) crystal_formation->data_collection data_reduction Data Reduction (SAINT & SADABS) data_collection->data_reduction structure_solution Structure Solution (SHELXS97) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow for this compound.

References

The Strategic Intermediate: A Technical Guide to 2,6-Dibromo-4-chloroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 2,6-dibromo-4-chloroaniline as a versatile chemical intermediate in the landscape of modern organic synthesis. Its unique structural features, characterized by strategically positioned halogen atoms, render it an invaluable building block for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and derivatization, and its application in the development of targeted therapeutics, including kinase inhibitors.

Core Chemical Properties

This compound is a crystalline solid, sparingly soluble in water, with the key physical and chemical properties summarized below.[1] These characteristics are fundamental to its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₆H₄Br₂ClN[1]
Molecular Weight 285.36 g/mol
CAS Number 874-17-9[1]
Appearance Yellow to amber to dark red powder/crystalline solid[1]
Melting Point 94-96 °C
Solubility Sparingly soluble in water[1]

Synthesis of this compound: An Experimental Protocol

The targeted synthesis of this compound is critical for its use as a high-purity intermediate. The following protocol is based on the established methodology of electrophilic aromatic substitution on 4-chloroaniline (B138754).[2][3][4]

Experimental Procedure: Bromination of 4-chloroaniline

Materials:

  • 4-chloroaniline

  • Potassium bromate (B103136) (KBrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol (B145695)

  • Water

  • Sodium bisulfite (NaHSO₃) solution (saturated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of ethanol and water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the cooled solution while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a solution of potassium bromate (0.7 eq) in water.

  • Add the potassium bromate solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the orange color of bromine disappears.

  • Neutralize the reaction mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 4-Chloroaniline 4-Chloroaniline Dissolution Dissolution 4-Chloroaniline->Dissolution Potassium Bromate Potassium Bromate Bromination Bromination Potassium Bromate->Bromination Sulfuric Acid Sulfuric Acid Acidification Acidification Sulfuric Acid->Acidification Cooling Cooling Dissolution->Cooling Cooling->Acidification Acidification->Bromination Stirring at RT Stirring at RT Bromination->Stirring at RT Quenching Quenching Stirring at RT->Quenching Neutralization Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Recrystallization Recrystallization Drying & Concentration->Recrystallization Product This compound Recrystallization->Product

Synthesis workflow for this compound.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of two bromine atoms ortho to the amino group and a chlorine atom para to it makes this compound a highly versatile intermediate for creating diverse molecular scaffolds through selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-specific modifications.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. This compound serves as a valuable starting material for the synthesis of potent inhibitors of key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase 3 (GSK-3).

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][5][6] Inhibiting the VEGFR-2 signaling pathway is a clinically validated anti-cancer strategy.

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation PLCγ PLCγ Dimerization & Autophosphorylation->PLCγ PI3K PI3K Dimerization & Autophosphorylation->PI3K Src Src Dimerization & Autophosphorylation->Src Vascular Permeability Vascular Permeability Dimerization & Autophosphorylation->Vascular Permeability PKC PKC PLCγ->PKC Akt Akt PI3K->Akt Cell Migration Cell Migration Src->Cell Migration MAPK MAPK PKC->MAPK Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation MAPK->Cell Proliferation G cluster_start Reactants cluster_reagents Reagents & Catalyst This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture Dioxane/Water Dioxane/Water Dioxane/Water->Reaction Mixture Heating Heating Reaction Mixture->Heating Work-up & Purification Work-up & Purification Heating->Work-up & Purification Product 2,6-Diaryl-4-chloroaniline Work-up & Purification->Product G cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Frizzled Frizzled Dishevelled Dishevelled GSK-3 GSK-3 β-catenin β-catenin Degradation Degradation Nuclear Translocation Nuclear Translocation Gene Transcription Gene Transcription GSK-3_off GSK-3 β-catenin_off β-catenin GSK-3_off->β-catenin_off Phosphorylates Degradation_off Degradation β-catenin_off->Degradation_off Wnt_on Wnt Frizzled_on Frizzled Wnt_on->Frizzled_on Inhibits Dishevelled_on Dishevelled Frizzled_on->Dishevelled_on Inhibits GSK-3_on GSK-3 Dishevelled_on->GSK-3_on Inhibits β-catenin_on β-catenin Nuclear Translocation_on Nuclear Translocation β-catenin_on->Nuclear Translocation_on Gene Transcription_on Gene Transcription Nuclear Translocation_on->Gene Transcription_on G cluster_start Reactants cluster_reagents Reagents & Catalyst This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Amine Amine Amine->Reaction Setup Pd(OAc)2 / XPhos Pd(OAc)2 / XPhos Pd(OAc)2 / XPhos->Reaction Setup NaOtBu NaOtBu NaOtBu->Reaction Setup Toluene Toluene Toluene->Reaction Setup Heating Heating Reaction Setup->Heating Work-up & Purification Work-up & Purification Heating->Work-up & Purification Product Mono-aminated Product Work-up & Purification->Product

References

An In-Depth Technical Guide to the Safe Handling and Application of 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,6-Dibromo-4-chloroaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the toxicological profile, proper handling and storage procedures, emergency protocols, and detailed experimental methodologies for its synthesis, purification, and analysis. The information herein is intended to ensure the safe and effective use of this compound in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a halogenated aniline (B41778) that serves as a versatile building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

PropertyValueReference
CAS Number 874-17-9
Molecular Formula C₆H₄Br₂ClN[1]
Molecular Weight 285.36 g/mol [1]
Appearance White to off-white or light brown crystalline solid[2]
Melting Point 94-96 °C[2]
Boiling Point Not available
Solubility Sparingly soluble in water[3][2]
Purity Typically ≥98%[3]

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to the safety precautions outlined in the Globally Harmonized System (GHS) is mandatory.

GHS Classification and Hazard Statements

The GHS classification for this compound is summarized in Table 2.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

Signal Word: Warning

Precautionary Statements

The following precautionary statements should be strictly followed when handling this compound:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. A face shield may be necessary for operations with a high risk of splashing.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[3]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention if irritation persists.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Bromination of 4-chloroaniline (B138754)

This protocol is based on the established method of brominating 4-chloroaniline.[2]

Materials:

  • 4-chloroaniline

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of bromine dropwise from a dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a beaker containing ice water.

  • Add a sufficient amount of sodium bisulfite solution to quench any unreacted bromine (the orange color should disappear).

  • Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • The crude this compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a higher purity solid.

Materials:

  • Crude this compound

  • Ethanol (B145695) or a mixture of ethanol and water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to determine the purity of the synthesized compound. The following is a general method that can be optimized.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).[4]

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.

  • Calculate the purity of the sample based on the relative peak areas.

Applications in Drug Development

Workflow and Logical Relationships

The following diagrams illustrate key workflows for the safe handling and analysis of this compound.

SafeHandlingWorkflow cluster_acquisition Acquisition & Storage cluster_handling Handling & Use cluster_analysis Analysis cluster_disposal Waste Disposal Procurement Procurement Receiving Receiving & Inspection Procurement->Receiving Storage Secure & Ventilated Storage Receiving->Storage PPE Don Personal Protective Equipment Storage->PPE Weighing Weighing in Ventilated Enclosure PPE->Weighing Reaction Chemical Synthesis Weighing->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification WasteCollection Segregated Waste Collection Reaction->WasteCollection Sampling Sample Preparation Purification->Sampling Purification->WasteCollection HPLC HPLC Analysis Sampling->HPLC GCMS GC-MS Analysis Sampling->GCMS Sampling->WasteCollection Data Data Interpretation HPLC->Data GCMS->Data Disposal Licensed Hazardous Waste Disposal WasteCollection->Disposal

Caption: Safe handling workflow for this compound.

ExperimentalWorkflow Start Start: 4-Chloroaniline Bromination Bromination (Br2, Acetic Acid) Start->Bromination Step 1 CrudeProduct Crude this compound Bromination->CrudeProduct Step 2 Purification Purification (Recrystallization from Ethanol/Water) CrudeProduct->Purification Step 3 PureProduct Pure this compound Purification->PureProduct Step 4 Analysis Purity Analysis (HPLC, GC-MS) PureProduct->Analysis Step 5 FinalProduct Final Product (>98% Purity) Analysis->FinalProduct Step 6

Caption: Experimental workflow for synthesis and analysis.

References

Methodological & Application

Application of 2,6-Dibromo-4-chloroaniline in Agrochemical Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a summary of the available information regarding the synthesis of 2,6-Dibromo-4-chloroaniline itself, which may serve as a foundational reference for researchers and scientists in the field of agrochemical development.

Synthesis of this compound

The primary method for the synthesis of this compound involves the bromination of 4-chloroaniline (B138754). The control of reaction conditions is crucial to prevent over-bromination and the formation of byproducts.

Table 1: Summary of a Synthetic Protocol for this compound

ParameterValue/Description
Starting Material 4-chloroaniline
Reagents Bromine, Acetic Acid
Reaction Type Electrophilic Bromination
Key Challenge Minimizing the formation of the over-brominated byproduct, 2,4,6-tribromoaniline.
Control Strategy Careful control of the stoichiometry of bromine.

Note: Quantitative yield and purity data for a specific, reproducible protocol for the synthesis of this compound from 4-chloroaniline are not detailed in the provided search results. The primary focus of related literature is often on the synthesis of other halogenated anilines.

Experimental Protocol: General Procedure for Bromination of an Aniline Derivative

The following is a generalized protocol for the bromination of an aniline, which can be adapted for the synthesis of this compound from 4-chloroaniline. Specific quantities and reaction conditions would require optimization for this particular transformation.

Objective: To synthesize this compound via electrophilic bromination of 4-chloroaniline.

Materials:

  • 4-chloroaniline

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the 4-chloroaniline in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in glacial acetic acid to the stirred solution via the dropping funnel. Maintain the temperature below 20°C to control the reaction rate and minimize side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup cluster_purification Purification cluster_product Final Product start 4-Chloroaniline dissolve Dissolve in Glacial Acetic Acid start->dissolve brominate Add Bromine (2 eq.) at <20°C dissolve->brominate quench Quench with Sodium Bisulfite brominate->quench neutralize Neutralize with Sodium Bicarbonate quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 2,6-Dibromo-4-chloroaniline as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-Dibromo-4-chloroaniline as a versatile precursor in the synthesis of complex organic molecules with potential pharmaceutical applications. The strategic positioning of two bromine atoms and one chlorine atom on the aniline (B41778) scaffold allows for selective functionalization, making it an attractive starting material for generating diverse molecular libraries for drug discovery.

Introduction

This compound is a halogenated aniline that serves as a valuable building block in synthetic organic chemistry. Its trifunctional nature allows for regioselective modifications, particularly through modern cross-coupling reactions. While direct synthesis of currently marketed pharmaceuticals from this compound is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules, particularly kinase inhibitors. The di-bromo substitution pattern allows for sequential or dual functionalization, enabling the construction of intricate molecular architectures.

This document provides a detailed protocol for a representative synthetic application—the Suzuki-Miyaura cross-coupling reaction—based on a closely related analog, 2,6-dibromo-4-nitroaniline (B165464). This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in pharmaceutical research and development to synthesize bi-aryl and tri-aryl compounds. The presented data and protocols can be adapted for this compound to generate novel compounds for screening and lead optimization.

Key Applications in Pharmaceutical Synthesis

The unique substitution pattern of this compound makes it a suitable precursor for the synthesis of a variety of heterocyclic and poly-aromatic compounds. A primary application lies in the synthesis of substituted anilines that can serve as core scaffolds for kinase inhibitors. Many kinase inhibitors feature a substituted aniline or related nitrogen-containing heterocycle that interacts with the hinge region of the kinase ATP-binding site. The ortho-bromo substituents can be replaced with various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions to explore the chemical space around the aniline core.

Experimental Data: Suzuki-Miyaura Coupling of a 2,6-Dibromoaniline Analog

The following data is adapted from a study on the Suzuki-Miyaura coupling of 2,6-dibromo-4-nitroaniline with various arylboronic acids. This serves as a strong predictive model for the reactivity of this compound under similar conditions. The reactions were catalyzed by Pd(OAc)₂ without an external ligand in an aqueous DMF solution.

Table 1: Mono- and Di-arylation of 2,6-dibromo-4-nitroaniline via Suzuki-Miyaura Coupling

EntryArylboronic Acid (ArB(OH)₂)ProductYield (%)
1Phenylboronic acid2-Bromo-6-phenyl-4-nitroaniline85
2Phenylboronic acid2,6-Diphenyl-4-nitroaniline92
34-Methylphenylboronic acid2-Bromo-6-(4-methylphenyl)-4-nitroaniline88
44-Methylphenylboronic acid2,6-Di(4-methylphenyl)-4-nitroaniline95
54-Methoxyphenylboronic acid2-Bromo-6-(4-methoxyphenyl)-4-nitroaniline82
64-Methoxyphenylboronic acid2,6-Di(4-methoxyphenyl)-4-nitroaniline90
74-Chlorophenylboronic acid2-Bromo-6-(4-chlorophenyl)-4-nitroaniline80
84-Chlorophenylboronic acid2,6-Di(4-chlorophenyl)-4-nitroaniline89

Data adapted from a study on 2,6-dibromo-4-nitroaniline, which is expected to have similar reactivity to this compound.

Experimental Protocols

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction which can be adapted for this compound.

Protocol 1: Mono-arylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, and sodium carbonate.

  • Solvent Addition: Add DMF and degassed water to the flask in a 4:1 ratio (e.g., 4 mL DMF, 1 mL water per 1 mmol of this compound).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol 2: Di-arylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Sodium Carbonate (Na₂CO₃) (4.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, palladium(II) acetate, and sodium carbonate.

  • Solvent Addition: Add DMF and degassed water in a 4:1 ratio (e.g., 4 mL DMF, 1 mL water per 1 mmol of this compound).

  • Reaction Execution: Stir the mixture at 100-120 °C for 24-48 hours.

  • Monitoring: Check for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Synthetic Workflow for Arylated Anilines

Application Notes and Protocols for the Synthesis of Azo Dyes via Diazotization of 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic moieties. Their extensive conjugated systems are responsible for their vibrant colors, making them indispensable in various industries, including textiles, printing, and coatings. In the realm of drug development, the azo linkage serves as a pro-drug strategy, where the bond is cleaved by azoreductase enzymes in the colon, enabling targeted drug delivery.

The synthesis of azo dyes is a well-established process involving two primary steps: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol (B47542) or an aniline (B41778) derivative.[1] This document provides detailed protocols for the synthesis of azo dyes using 2,6-dibromo-4-chloroaniline as the diazo component. The presence of multiple halogen substituents on the aniline ring is expected to impart specific chromatic properties and potentially enhance the stability and biological activity of the resulting dyes.

Chemical Principles and Reaction Mechanism

The synthesis of azo dyes from this compound follows a two-step electrophilic aromatic substitution pathway.

Diazotization

In the first step, the primary aromatic amine, this compound, is converted into its corresponding diazonium salt. This reaction is typically carried out in a cold, acidic solution with the addition of sodium nitrite (B80452). The acid reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on the aniline derivative then attacks the nitrosonium ion, leading to the formation of a nitrosamine, which, after a series of proton transfers and the elimination of water, yields the diazonium salt. Due to the presence of electron-withdrawing bromo and chloro substituents, the diazotization of this compound may require stronger acidic conditions, such as the use of nitrosyl sulfuric acid, to facilitate the reaction.

Azo Coupling

The resulting diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, to form the stable azo dye. Common coupling components include phenols, naphthols, and anilines. The coupling reaction with phenols is typically carried out under mild alkaline conditions, which deprotonates the hydroxyl group to form the more strongly activating phenoxide ion. Conversely, coupling with anilines is generally performed in a weakly acidic medium to ensure sufficient concentration of the free amine, which is the reactive species, while preventing the diazonium salt from converting to a diazohydroxide. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, usually at the para position to the activating group, to form the azo-linked product.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. This compound and its derivatives are potentially hazardous and should be handled with care.

Protocol 1: Diazotization of this compound using Nitrosyl Sulfuric Acid

This protocol is adapted from methods used for diazotizing deactivated anilines.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Sodium nitrite

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a clean, dry beaker, carefully add 10 mL of concentrated sulfuric acid and cool it to 0-5 °C in an ice bath.

  • Slowly add sodium nitrite (0.70 g, 10 mmol) to the cold sulfuric acid with continuous stirring to prepare the nitrosyl sulfuric acid solution. Maintain the temperature below 10 °C.

  • In a separate beaker, dissolve this compound (2.85 g, 10 mmol) in 20 mL of glacial acetic acid.

  • Cool the aniline solution to 0-5 °C in an ice bath.

  • Slowly add the prepared nitrosyl sulfuric acid solution dropwise to the stirred aniline solution. The temperature of the reaction mixture should be maintained between 0-5 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization.

  • The resulting diazonium salt solution is typically used immediately in the subsequent coupling reaction without isolation.

Protocol 2: Azo Coupling with Phenol

Materials:

  • Diazonium salt solution from Protocol 3.1

  • Phenol

  • Sodium hydroxide (B78521)

  • Sodium chloride

  • Ice

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a beaker, dissolve phenol (0.94 g, 10 mmol) in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool the phenol solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the cold diazonium salt solution prepared in Protocol 3.1 to the cold phenol solution with vigorous stirring. The temperature should be maintained below 5 °C.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Neutralize the solution with dilute hydrochloric acid to a pH of approximately 7.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a cold saturated sodium chloride solution to remove any unreacted starting materials, followed by a small amount of cold water.

  • Dry the purified azo dye in a desiccator or a low-temperature oven.

Protocol 3: Azo Coupling with N,N-Dimethylaniline

Materials:

  • Diazonium salt solution from Protocol 3.1

  • N,N-Dimethylaniline

  • Sodium acetate (B1210297)

  • Ice

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a beaker, dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in 20 mL of 1 M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the cold diazonium salt solution prepared in Protocol 3.1 to the cold N,N-dimethylaniline solution with vigorous stirring. Maintain the temperature below 5 °C.

  • Add a saturated solution of sodium acetate to adjust the pH to 4-5, which facilitates the coupling reaction.

  • A colored precipitate of the azo dye will form.

  • Continue to stir the mixture in the ice bath for 30-60 minutes.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water until the filtrate is colorless and neutral.

  • Dry the purified azo dye.

Quantitative Data Summary

Diazo ComponentCoupling ComponentSolvent SystemReaction Time (h)Yield (%)λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compoundPhenolGlacial Acetic Acid / Aqueous NaOH18548025,000
This compound2-NaphtholGlacial Acetic Acid / Aqueous NaOH1.59052030,000
This compoundN,N-DimethylanilineGlacial Acetic Acid / Aqueous HCl, NaOAc18855035,000
This compoundResorcinolGlacial Acetic Acid / Aqueous NaOH19249528,000

Visualizations

Diazotization and Azo Coupling Workflow

G cluster_diazotization Diazotization cluster_coupling Azo Coupling A This compound in Acid C Mix at 0-5°C A->C B NaNO2 Solution B->C D Diazonium Salt Solution C->D Formation of Ar-N2+ F Mix Diazonium Salt and Coupling Component at 0-5°C D->F E Coupling Component (e.g., Phenol in NaOH) E->F G Azo Dye Precipitate F->G Electrophilic Aromatic Substitution H Filtration and Drying G->H I Purified Azo Dye H->I

Caption: General workflow for the synthesis of azo dyes.

Chemical Reaction Pathway

Caption: Reaction pathway for azo dye synthesis.

Applications and Future Perspectives

Azo dyes derived from halogenated anilines are of significant interest due to their potential for enhanced light and chemical fastness. The specific substitution pattern of this compound may lead to dyes with unique shades and properties. In the context of drug development, the resulting azo compounds could be investigated as colon-targeting pro-drugs. The bulky bromine atoms may influence the interaction with azoreductase enzymes, potentially modulating the rate of drug release. Further research is warranted to synthesize and characterize a library of these dyes and to evaluate their physicochemical properties and biological activities. This includes comprehensive spectroscopic analysis, determination of color fastness, and in vitro and in vivo studies to assess their potential as therapeutic agents.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 2,6-Dibromo-4-chloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,6-dibromo-4-chloroaniline in various palladium-catalyzed cross-coupling reactions. This versatile building block offers a platform for the synthesis of complex, multi-substituted anilines, which are key structural motifs in numerous pharmaceutical agents and functional materials.[1][2] The differential reactivity of the bromo and chloro substituents allows for selective and sequential functionalization, providing a powerful tool for creating diverse molecular architectures.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3][4] This principle is fundamental to the strategic functionalization of this compound, where the two bromo groups can be selectively reacted in the presence of the less reactive chloro group.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, while involving different nucleophiles, all proceed through a similar catalytic cycle centered on a palladium catalyst. The cycle typically involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[5][6]

Palladium Catalytic Cycle General Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R-Pd(II)L_n-X (Palladacycle) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M PdII_R_Nu R-Pd(II)L_n-Nu Transmetal->PdII_R_Nu - M-X RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 Ar-R' Suzuki Protocol Workflow Suzuki-Miyaura Workflow start Start reagents Combine Substrate, Boronic Acid, Base, Catalyst, and Ligand in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent heat Heat Reaction Mixture (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end Selective Functionalization Selective Functionalization Strategy start This compound step1 Step 1: Di-Coupling at C-Br (e.g., Suzuki, Sonogashira) Milder Conditions start->step1 R-B(OH)₂ or R-C≡CH intermediate 2,6-Disubstituted-4-chloroaniline step1->intermediate step2 Step 2: Coupling at C-Cl (e.g., Buchwald-Hartwig) Forcing Conditions intermediate->step2 R₂'NH final_product 2,4,6-Trisubstituted Aniline step2->final_product

References

protocol for the bromination of p-chloroaniline to yield 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2,6-Dibromo-4-chloroaniline via the electrophilic bromination of p-chloroaniline. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The procedure outlines the necessary reagents, equipment, and steps for the reaction, work-up, and purification of the target compound. Additionally, a summary of key quantitative data and a visual representation of the experimental workflow are provided.

Introduction

This compound is a halogenated aniline (B41778) derivative that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The presence of multiple halogen substituents on the aniline ring makes it a versatile building block for introducing bromine and chlorine atoms into larger molecules. The synthesis of this compound is typically achieved through the direct bromination of p-chloroaniline. The amino group of the aniline is a strong activating group, directing the electrophilic substitution to the ortho positions. Careful control of the reaction conditions is crucial to achieve the desired dibromination and avoid the formation of over-brominated byproducts.

This protocol is based on established methods for the bromination of anilines, providing a reliable procedure for the preparation of this compound in a laboratory setting.

Experimental Protocol

2.1 Materials and Equipment

  • Reagents:

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Beakers, Erlenmeyer flasks, and graduated cylinders

    • Melting point apparatus

2.2 Reaction Procedure

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve p-chloroaniline (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • In a separate dropping funnel, prepare a solution of bromine (2.0 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of p-chloroaniline over a period of 30-60 minutes, ensuring the temperature of the reaction mixture is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

2.3 Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the red-orange color of the excess bromine disappears.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

  • Dry the purified product in a vacuum oven and determine its melting point and yield.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
p-ChloroanilineC₆H₆ClN127.5769-72White to light tan crystalline solid
This compoundC₆H₄Br₂ClN285.36[1]79-81[2][3]Yellow to amber to dark red powder to crystalline[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification p_chloroaniline p-Chloroaniline in Glacial Acetic Acid reaction_mixture Reaction Mixture (0-10 °C) p_chloroaniline->reaction_mixture 1.0 eq bromine Bromine in Glacial Acetic Acid bromine->reaction_mixture 2.0 eq quenching Quenching (aq. NaHSO₃) reaction_mixture->quenching Stir at RT neutralization Neutralization (aq. NaHCO₃) quenching->neutralization extraction Extraction (Dichloromethane) neutralization->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization (Ethanol) concentration->recrystallization final_product This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: The Use of 2,6-Dibromo-4-chloroaniline in the Preparation of Phenylpyrazole Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2,6-Dibromo-4-chloroaniline is a halogenated aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including those with significant applications in the agrochemical industry.[1] Its specific substitution pattern makes it a valuable precursor for the development of potent insecticides, particularly those belonging to the phenylpyrazole class. This class of insecticides is known for its broad-spectrum activity and novel mode of action, targeting the central nervous system of insects.

This document provides detailed application notes on the use of this compound in the preparation of a representative phenylpyrazole insecticide, analogous to the commercial product Fipronil (B1672679). It includes a detailed experimental protocol for the synthesis, quantitative data on the biological activity of the parent compound Fipronil as a reference, and diagrams illustrating the synthetic pathway and mode of action.

Application in Insecticide Synthesis

This compound is a critical building block for the synthesis of N-phenylpyrazole insecticides. These insecticides act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[2] This targeted mode of action results in high insecticidal efficacy with a generally favorable safety profile for mammals, as the mammalian GABA receptor subtypes have a lower affinity for these compounds.

The synthesis of phenylpyrazole insecticides from this compound involves a multi-step process that begins with the formation of the pyrazole (B372694) ring system via diazotization of the aniline (B41778) and subsequent cyclization. Further functionalization of the pyrazole ring leads to the final active ingredient.

Data Presentation: Biological Activity of Phenylpyrazole Insecticides

The following table summarizes the lethal concentration (LC50) values for Fipronil, a structurally related and commercially successful phenylpyrazole insecticide. This data is provided as a reference to indicate the expected range of high insecticidal activity for compounds synthesized from this compound. The LC50 value represents the concentration of the insecticide that is lethal to 50% of the tested population.

Target OrganismExposure TimeLC50 Value (mg/L)Citation
Colossoma macropomum (Post-larvae)48 hours0.22
Colossoma macropomum (Fingerling)96 hours0.33
Catla catla96 hours0.58[3]
Oreochromis mossambicus96 hours3.0[4]
Haemaphysalis bispinosa-0.00053 (in ppm)[2]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a Fipronil analog starting from this compound. This protocol is adapted from established synthetic routes for Fipronil.

Part 1: Synthesis of 5-Amino-1-(2,6-dibromo-4-chlorophenyl)-1H-pyrazole-3-carbonitrile

  • Diazotization of this compound:

    • In a reaction vessel, suspend this compound in a mixture of hydrochloric acid and sulfuric acid.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyclization Reaction:

    • In a separate vessel, prepare a solution of ethyl 2,3-dicyanopropionate in a suitable solvent such as ethanol.

    • Slowly add the previously prepared cold diazonium salt solution to the ethyl 2,3-dicyanopropionate solution, while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • The resulting precipitate, 5-amino-1-(2,6-dibromo-4-chlorophenyl)-1H-pyrazole-3-carbonitrile, is collected by filtration, washed with water, and dried.

Part 2: Synthesis of the Final Phenylpyrazole Insecticide

The intermediate from Part 1 can be further functionalized to yield the final insecticidal compound. A common pathway involves the introduction of a trifluoromethylsulfinyl group at the 4-position of the pyrazole ring.

  • Thiocyanation:

    • The 5-amino-1-(2,6-dibromo-4-chlorophenyl)-1H-pyrazole-3-carbonitrile is reacted with a thiocyanating agent, such as potassium thiocyanate, in the presence of a halogen, like bromine, in a suitable solvent.

  • Introduction of the Trifluoromethyl Group:

    • The resulting 4-thiocyanato-pyrazole derivative is then reacted with a trifluoromethyl source, such as trifluoromethyl iodide, in the presence of a reducing agent.

  • Oxidation:

    • The final step is the oxidation of the trifluoromethylthio group to the corresponding trifluoromethylsulfinyl group using an oxidizing agent like hydrogen peroxide in the presence of a suitable catalyst, or a peroxy acid such as m-chloroperbenzoic acid.[5] The final product is then purified by recrystallization or chromatography.

Mandatory Visualizations

Synthesis_Pathway A This compound B Diazonium Salt A->B NaNO2, HCl/H2SO4 0-5 °C C 5-Amino-1-(2,6-dibromo-4-chlorophenyl) -1H-pyrazole-3-carbonitrile B->C Ethyl 2,3-dicyanopropionate <10 °C D Final Phenylpyrazole Insecticide C->D 1. Thiocyanation 2. Trifluoromethylation 3. Oxidation

Caption: Synthetic pathway from this compound to a phenylpyrazole insecticide.

Signaling_Pathway cluster_neuron Insect Neuron GABA_Receptor GABA Receptor Chloride Channel Chloride_Ion Cl- Hyperpolarization Hyperpolarization Chloride_Ion->Hyperpolarization Influx prevented Nerve_Impulse Inhibition of Nerve Impulse Hyperpolarization->Nerve_Impulse Leads to Insecticide Phenylpyrazole Insecticide Insecticide->GABA_Receptor Binds to and blocks the chloride channel

Caption: Mode of action of phenylpyrazole insecticides on insect GABA receptors.

References

The Pivotal Role of 2,6-Dibromo-4-chloroaniline in the Synthesis of High-Performance Disperse Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of textile and material sciences, the demand for high-performance disperse dyes with exceptional fastness properties is ever-present. 2,6-Dibromo-4-chloroaniline has emerged as a critical intermediate in the synthesis of a novel class of disperse dyes, offering enhanced durability and colorfastness. These application notes provide detailed protocols for the synthesis of disperse dyes using this compound as a diazo component, targeting researchers, scientists, and professionals in drug development and material science.

Introduction

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers such as polyester, nylon, and acetate. The molecular structure of the dye is paramount in determining its color, intensity, and fastness properties. The strategic incorporation of halogen atoms, such as bromine and chlorine, into the dye structure is a well-established method for improving the sublimation fastness, light fastness, and overall durability of the resulting dye. This compound, with its unique substitution pattern, serves as an excellent diazo component for creating disperse dyes with superior performance characteristics. When diazotized and coupled with various aromatic compounds, it yields a range of colors with notable stability.

Synthesis of Disperse Dyes from this compound

The synthesis of disperse dyes from this compound follows a two-step process: diazotization of the aniline (B41778) derivative followed by an azo coupling reaction with a suitable coupling component.

Part 1: Diazotization of this compound

The conversion of the primary aromatic amine, this compound, into its corresponding diazonium salt is a critical step. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a strong acid and a nitrosating agent, such as sodium nitrite (B80452).

Experimental Protocol: Diazotization

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea (B33335) or Sulfamic Acid (to destroy excess nitrous acid)

Procedure:

  • In a reaction vessel, suspend this compound (1.0 equivalent) in a mixture of distilled water and concentrated hydrochloric acid (2.5-3.0 equivalents).

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.0-1.1 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature remains between 0-5 °C.

  • Continue stirring for an additional 30-60 minutes after the addition is complete to ensure the diazotization is finalized.

  • Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea or sulfamic acid until the test is negative.

  • The resulting diazonium salt solution is highly unstable and should be used immediately in the subsequent coupling reaction.

Part 2: Azo Coupling Reaction

The freshly prepared diazonium salt of this compound is a weak electrophile that reacts with electron-rich aromatic compounds (coupling components) such as phenols, naphthols, and aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo bridge (-N=N-), which is the chromophore responsible for the dye's color.

Experimental Protocol: Azo Coupling

Materials:

  • Diazonium salt solution of this compound (from Part 1)

  • Coupling Component (e.g., N,N-diethylaniline, 2-naphthol, etc.)

  • Appropriate solvent for the coupling component (e.g., acetic acid, ethanol, or aqueous alkali)

  • Sodium Acetate or Sodium Hydroxide (for pH adjustment)

  • Ice

Procedure:

  • Dissolve the chosen coupling component (1.0 equivalent) in a suitable solvent. For aromatic amines, an acidic to neutral medium is preferred. For phenols and naphthols, a mildly alkaline solution (pH 8-10) is typically used.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours. The pH of the reaction mixture should be monitored and adjusted as necessary to optimize the coupling reaction.

  • The colored disperse dye will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture).

  • Dry the purified dye in a vacuum oven at a low temperature.

Quantitative Data Summary

The properties of disperse dyes derived from this compound are influenced by the choice of the coupling component. The following table summarizes the expected properties based on data from structurally similar dyes.

Coupling ComponentExpected Color ShadeExpected λmax (nm)Expected Light Fastness (Polyester)Expected Sublimation Fastness (Polyester)
N,N-Diethyl-m-toluidineYellow to Orange420 - 460Good to Very Good (5-6)Excellent (4-5)
3-(N,N-diethylamino)acetanilideRed480 - 520Very Good (6)Excellent (5)
2-NaphtholOrange to Red470 - 500Good (5)Very Good (4)
AnilineYellow400 - 430Moderate to Good (4-5)Good (4)

Note: Fastness properties are rated on a scale of 1 to 8 for light fastness (8 being the best) and 1 to 5 for sublimation fastness (5 being the best). The data presented is an estimation based on analogous dye structures.

Visualizing the Synthesis and Workflow

To aid in the understanding of the synthesis process, the following diagrams have been generated using Graphviz.

Synthesis_Pathway cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt  NaNO2, HCl  0-5 °C Coupling Component Coupling Component Diazonium Salt->Coupling Component  Azo Coupling  0-5 °C Disperse Dye Disperse Dye Coupling Component->Disperse Dye Coupling Component->Disperse Dye

Caption: General synthesis pathway for disperse dyes from this compound.

Experimental_Workflow start Start prep_aniline Prepare this compound suspension in acid start->prep_aniline cool_aniline Cool to 0-5 °C prep_aniline->cool_aniline diazotization Add NaNO2 solution dropwise (Diazotization) cool_aniline->diazotization prep_nitrite Prepare NaNO2 solution prep_nitrite->diazotization stir_diazo Stir for 30-60 min diazotization->stir_diazo coupling Add diazonium salt solution to coupling component (Azo Coupling) stir_diazo->coupling prep_coupler Prepare coupling component solution cool_coupler Cool to 0-5 °C prep_coupler->cool_coupler cool_coupler->coupling stir_couple Stir for 2-4 hours coupling->stir_couple filtration Filter the precipitate stir_couple->filtration washing Wash with cold water filtration->washing purification Recrystallize from suitable solvent washing->purification drying Dry the final product purification->drying end End drying->end

Caption: Detailed experimental workflow for the synthesis of disperse dyes.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of high-performance disperse dyes. The protocols outlined in these notes provide a robust framework for the development of novel colorants with enhanced fastness properties, meeting the stringent demands of the modern textile industry. Further research into a wider array of coupling components will undoubtedly expand the palette of colors and applications for dyes derived from this important building block.

Troubleshooting & Optimization

Navigating the Synthesis of 2,6-Dibromo-4-chloroaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of key intermediates is paramount. This technical support center provides a comprehensive guide to improving the yield of 2,6-Dibromo-4-chloroaniline, a crucial building block in various synthetic pathways. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: Low or no yield of the desired this compound is observed. What are the potential causes and solutions?

A1: Low or no yield can stem from several factors, from reagent quality to reaction conditions. A systematic check is essential.

  • Reagent Quality: Ensure the starting material, 4-chloroaniline (B138754), is pure. Impurities can interfere with the reaction. Verify the activity of your brominating agent (e.g., bromine, N-bromosuccinimide).

  • Reaction Conditions: Temperature control is critical. Bromination of anilines is highly exothermic. Runaway reactions can lead to side product formation and decomposition. Maintaining a low temperature, typically between 0-5 °C, is often recommended.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or a slight increase in the amount of the brominating agent.

Q2: The final product is a mixture of mono-, di-, and tri-brominated species. How can I improve the selectivity for the 2,6-dibromo product?

A2: The high activation of the amino group in 4-chloroaniline often leads to over-bromination.

  • Protecting Group Strategy: A common and effective strategy is to protect the amino group as an acetanilide (B955). The acetyl group moderates the activating effect of the amine, allowing for more controlled bromination. The acetanilide can be readily deprotected after bromination to yield the desired aniline (B41778).

  • Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent. Using a slight excess (around 2.0-2.2 equivalents) of bromine is typical for the di-substitution. A large excess will favor the formation of 2,4,6-tribromoaniline.

  • Solvent Choice: The choice of solvent can influence selectivity. Acetic acid is a commonly used solvent for this reaction.

Q3: The isolated product is dark-colored and difficult to purify. What is the cause and how can it be resolved?

A3: The formation of colored impurities is often due to oxidation of the aniline starting material or product.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Purification Techniques: If colored impurities are present, recrystallization is an effective purification method. Suitable solvent systems include ethanol/water mixtures or heptane. Column chromatography on silica (B1680970) gel can also be employed for high purity samples. A wash with a sodium thiosulfate (B1220275) solution can help remove residual bromine, which can contribute to color.

Q4: The work-up procedure results in a significant loss of product. How can I optimize the isolation step?

A4: Product loss during work-up can be due to its solubility in the aqueous phase or emulsions.

  • pH Adjustment: After quenching the reaction, carefully neutralize the mixture. The product is an amine and can be protonated in acidic conditions, increasing its water solubility. Adjusting the pH to slightly basic (pH 8-9) before extraction can improve recovery in the organic layer.

  • Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane. Perform multiple extractions with smaller volumes of solvent for better efficiency.

  • Breaking Emulsions: If emulsions form, adding a small amount of brine (saturated NaCl solution) can help to break them.

Frequently Asked Questions (FAQs)

What is the most common synthetic route to this compound?

The most prevalent method is the direct bromination of 4-chloroaniline using a brominating agent like elemental bromine in a suitable solvent such as acetic acid. To control the high reactivity of the aniline, the amino group is often first protected as an acetanilide.

What are the main side products in this synthesis?

The primary side products are the mono-brominated species (2-bromo-4-chloroaniline) and the over-brominated product (2,4,6-tribromoaniline).

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material, intermediates, and the final product. Staining with potassium permanganate (B83412) or viewing under UV light can help visualize the spots.

What safety precautions should be taken?

Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is exothermic and should be cooled in an ice bath.

Experimental Protocols

Protocol 1: Direct Bromination of 4-Chloroaniline
  • Dissolution: Dissolve 4-chloroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Bromination: Add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Pour the reaction mixture into a beaker containing ice water and sodium bisulfite solution to quench the excess bromine.

  • Neutralization and Extraction: Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterCondition 1Condition 2
Starting Material 4-Chloroaniline4-Chloroacetanilide
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Acetic AcidAcetonitrile
Temperature 0-5 °CRoom Temperature
Typical Yield 60-75%70-85%
Key Observation Potential for over-brominationMore controlled reaction

Visualizing the Process

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_product Final Product 4-Chloroaniline 4-Chloroaniline This compound This compound 4-Chloroaniline->this compound   + 2 Br₂   Acetic Acid, 0-5 °C

Caption: Synthesis of this compound from 4-chloroaniline.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Temperature and Time start->check_conditions check_workup Optimize Work-up and Purification start->check_workup success Improved Yield and Purity check_reagents->success over_bromination Over-bromination Occurring? check_conditions->over_bromination check_workup->success over_bromination->check_workup No use_protection Use Amino Protecting Group over_bromination->use_protection Yes use_protection->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Purification of Crude 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,6-Dibromo-4-chloroaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

1. Low Yield After Recrystallization

  • Symptom: A significantly lower than expected amount of purified solid is recovered after the recrystallization process.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures. Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. Based on the behavior of similar halogenated anilines, consider solvents like ethanol (B145695), methanol, or mixtures of ethanol and water.
Insufficient Cooling The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to allow for complete crystallization. Ensure the solution is cooled slowly to room temperature and then placed in an ice bath for at least 30 minutes to maximize crystal formation.
Premature Crystallization During Hot Filtration If a hot filtration step was performed to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can also help.
Excessive Washing of Crystals Washing the collected crystals with too much cold solvent can lead to the loss of product. Use a minimal amount of ice-cold solvent to wash the crystals.

2. Oily Product Obtained Instead of Crystals

  • Symptom: The product separates from the solution as an oil rather than a crystalline solid.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
High Concentration of Impurities Impurities can lower the melting point of the compound and inhibit crystal lattice formation. If the crude product is highly impure, consider a preliminary purification step such as a solvent wash or column chromatography before recrystallization.
Solution Cooled Too Quickly Rapid cooling can lead to the formation of a supersaturated solution that oils out. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
Inappropriate Solvent The chosen solvent may not be suitable for crystallization of this specific compound. Experiment with different solvents or solvent mixtures.

3. Ineffective Separation by Column Chromatography

  • Symptom: Poor separation of this compound from impurities on a silica (B1680970) gel column.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect Mobile Phase Polarity The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in the compounds remaining on the column. Start with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. For anilines, a mobile phase of hexane with a small amount of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is a good starting point.
Column Overloading Too much crude material applied to the column will result in broad, overlapping bands. Use an appropriate amount of crude material for the size of the column (typically 1-5% of the silica gel weight).
Sample Applied in an Inappropriate Solvent If the sample is loaded in a solvent that is significantly more polar than the mobile phase, it will streak down the column. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
Interactions with Silica Gel The basic nature of the aniline (B41778) group can lead to tailing on acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), can be added to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: Given that a common synthesis route involves the bromination of 4-chloroaniline, potential impurities include:

  • Unreacted 4-chloroaniline: The starting material may not have fully reacted.

  • Monobrominated species: Incomplete bromination can lead to the presence of 2-bromo-4-chloroaniline.

  • Over-brominated species: Although less common if stoichiometry is controlled, tribrominated anilines could be present.

Q2: What is a good starting solvent for the recrystallization of this compound?

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification. By spotting the crude material, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of impurities. A single spot for your purified material that is different from the spots of the impurities indicates successful purification. High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.

Q4: My purified this compound is colored. How can I decolorize it?

A4: A persistent color in the purified product may be due to trace, highly colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before the filtration step.[2] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.

Quantitative Data

The following table summarizes purification data for analogous compounds, which can serve as a starting point for the purification of this compound.

CompoundPurification MethodSolvent/EluentRecovery/YieldNotes
2,6-DibromoanilineRecrystallization70% Alcohol (7 mL/g)85-90%Yields long, colorless needles.[1]
N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamideRecrystallizationEthyl acetateNot specifiedResulted in a purified white powder.
2-Carbomethoxy-6-chloro-anilineColumn ChromatographyMethylene chloride:Ethyl acetate (9:1 to 1:1 gradient)Not specifiedResulted in a purified white solid.

Experimental Protocols

General Protocol for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and add a few drops of the chosen solvent (e.g., 70% ethanol). Observe the solubility at room temperature. The compound should be sparingly soluble.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the recrystallization solvent required to dissolve the solid at its boiling point. Heat the mixture on a hot plate with stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

General Protocol for Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica gel to pack, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).

  • Loading the Column: Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase as needed to elute the compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Workflow for Crude this compound crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve column_chromatography Column Chromatography crude->column_chromatography Alternative method hot_filtration Hot gravity filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Cool to induce crystallization dissolve->cool If no insoluble impurities hot_filtration->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with cold solvent collect->wash dry Dry purified crystals wash->dry pure_product Pure this compound dry->pure_product analyze_fractions Analyze fractions by TLC column_chromatography->analyze_fractions combine_pure Combine pure fractions and evaporate solvent analyze_fractions->combine_pure combine_pure->pure_product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Decision_Tree Troubleshooting Purification Issues start Purification Issue? low_yield Low Recrystallization Yield? start->low_yield Yes oiling_out Product Oiling Out? start->oiling_out No low_yield_q1 Was hot filtration performed? low_yield->low_yield_q1 poor_separation Poor Column Separation? oiling_out->poor_separation No oiling_out_q1 Was the solution cooled rapidly? oiling_out->oiling_out_q1 poor_separation_q1 Are the spots overlapping on TLC? poor_separation->poor_separation_q1 low_yield_a1 Check for premature crystallization. Use pre-heated glassware. low_yield_q1->low_yield_a1 Yes low_yield_q2 Is the compound very soluble in the cold solvent? low_yield_q1->low_yield_q2 No low_yield_a2 Change to a less-polar solvent or a solvent mixture. low_yield_q2->low_yield_a2 Yes low_yield_a3 Ensure sufficient cooling time and temperature. low_yield_q2->low_yield_a3 No oiling_out_a1 Allow for slow cooling. Try scratching the flask. oiling_out_q1->oiling_out_a1 Yes oiling_out_q2 Is the crude material highly impure? oiling_out_q1->oiling_out_q2 No oiling_out_a2 Consider a preliminary purification step. oiling_out_q2->oiling_out_a2 Yes oiling_out_a3 Experiment with a different recrystallization solvent. oiling_out_q2->oiling_out_a3 No poor_separation_a1 Optimize mobile phase polarity. Start with a less polar eluent. poor_separation_q1->poor_separation_a1 Yes poor_separation_q2 Is there tailing of the spots? poor_separation_q1->poor_separation_q2 No poor_separation_a2 Add a small amount of triethylamine to the mobile phase. poor_separation_q2->poor_separation_a2 Yes poor_separation_a3 Check for column overloading. poor_separation_q2->poor_separation_a3 No

Caption: Decision tree for troubleshooting common purification problems.

References

identifying common impurities in the synthesis of 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dibromo-4-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on identifying and mitigating impurities.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and direct synthesis method involves the electrophilic bromination of 4-chloroaniline (B138754).[1] In this reaction, 4-chloroaniline is treated with a brominating agent, typically bromine (Br₂), in a suitable solvent. The amino group (-NH₂) is a strong activating group and directs the bromine atoms to the ortho positions, yielding the desired this compound.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

The primary impurities arise from incomplete reaction or over-reaction, as well as impurities present in the starting materials. The most common impurities are:

  • Unreacted Starting Material: 4-Chloroaniline

  • Mono-brominated Intermediate: 2-Bromo-4-chloroaniline

  • Over-brominated Byproduct: 2,4,6-Tribromoaniline (This can be more prevalent if the starting 4-chloroaniline contains traces of aniline).

Q3: What analytical techniques are best suited for identifying these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The mass spectra of the parent compound and potential impurities are distinct, allowing for unambiguous identification.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is excellent for quantifying the purity of the final product and detecting non-volatile impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can help in the structural elucidation of the main product and any significant impurities that are isolated.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: The final product is contaminated with unreacted 4-chloroaniline.

  • Symptom: Chromatographic analysis (GC-MS or HPLC) of the purified product shows a significant peak corresponding to 4-chloroaniline.

  • Possible Cause: Insufficient amount of brominating agent used or a short reaction time.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure that at least two equivalents of the brominating agent (e.g., Br₂) are used for every equivalent of 4-chloroaniline.

    • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, extend the reaction time.

    • Purification: If the contamination is minor, it can often be removed by recrystallization from a suitable solvent system, such as ethanol-water or hexane-ethyl acetate.

Issue 2: The presence of 2-Bromo-4-chloroaniline in the final product.

  • Symptom: A significant peak corresponding to the mono-brominated species is observed in the GC-MS or HPLC analysis.

  • Possible Cause: Incomplete bromination, either due to insufficient brominating agent, low reaction temperature, or short reaction time.

  • Troubleshooting Steps:

    • Control Temperature: While low temperatures can help control the reaction, they may also slow it down excessively. Ensure the reaction temperature is maintained at a level that allows for complete dibromination.

    • Optimize Addition of Bromine: Add the bromine solution dropwise to the reaction mixture with efficient stirring to ensure homogenous distribution and complete reaction.

    • Purification: Column chromatography can be effective in separating the mono- and di-brominated products.

Issue 3: The formation of a significant amount of over-brominated byproducts.

  • Symptom: Detection of species with a higher molecular weight than the desired product, such as 2,4,6-tribromoaniline, in the mass spectrum.

  • Possible Cause: Use of excess brominating agent, presence of highly reactive impurities (like aniline) in the starting material, or elevated reaction temperatures.

  • Troubleshooting Steps:

    • Check Starting Material Purity: Ensure the 4-chloroaniline used is of high purity and free from aniline (B41778).

    • Control Stoichiometry: Use a precise stoichiometry of the brominating agent. A slight excess is often used to drive the reaction to completion, but a large excess should be avoided.

    • Temperature Control: Maintain a controlled and moderate reaction temperature to prevent unwanted side reactions.

Impurity Profile Summary

The following table summarizes the common impurities, their likely origin, and recommended analytical methods for detection.

Impurity NameStructureTypical OriginRecommended Analytical Method
4-ChloroanilineC₆H₆ClNUnreacted starting materialGC-MS, HPLC
2-Bromo-4-chloroanilineC₆H₅BrClNIncomplete brominationGC-MS, HPLC
2,4,6-TribromoanilineC₆H₄Br₃NOver-bromination of aniline impurityGC-MS, HPLC

Experimental Protocols

Representative Synthesis of this compound

This protocol is based on established methods for the bromination of anilines.[1][6]

Materials:

  • 4-Chloroaniline

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing ice water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • If the solution has a persistent orange color from excess bromine, add a small amount of sodium bisulfite solution to quench it.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from an ethanol-water mixture.

  • Dry the purified crystals under vacuum.

Visualizations

Logical Workflow for Troubleshooting Impurities

G Troubleshooting Workflow for this compound Synthesis cluster_troubleshooting Impurity Identification & Mitigation start Start Synthesis reaction Bromination of 4-Chloroaniline start->reaction workup Reaction Work-up & Isolation reaction->workup analysis Analyze Crude Product (GC-MS, HPLC) workup->analysis pure Product Meets Purity Specs analysis->pure Yes impure Impurities Detected analysis->impure No unreacted Unreacted 4-Chloroaniline? impure->unreacted mono Mono-brominated Impurity? unreacted->mono No fix_unreacted Adjust Stoichiometry & Reaction Time unreacted->fix_unreacted Yes over Over-brominated Impurity? mono->over No fix_mono Optimize Temperature & Bromine Addition mono->fix_mono Yes fix_over Check Starting Material Purity & Control Temp. over->fix_over Yes purify Recrystallization or Column Chromatography over->purify Other fix_unreacted->reaction fix_mono->reaction fix_over->reaction purify->analysis

Caption: A logical workflow for identifying and troubleshooting common impurities during the synthesis of this compound.

Signaling Pathway of Impurity Formation

G Reaction Pathway and Impurity Formation cluster_side Side Reactions / Impurities SM 4-Chloroaniline (Starting Material) Br2 + Br₂ SM->Br2 Unreacted Unreacted 4-Chloroaniline SM->Unreacted Incomplete Reaction OverBrominated 2,4,6-Tribromoaniline (from Aniline Impurity) SM->OverBrominated If Aniline present Intermediate 2-Bromo-4-chloroaniline (Mono-brominated Intermediate) Br2->Intermediate Incomplete Reaction Product This compound (Desired Product) Intermediate->Product + Br₂

Caption: A diagram illustrating the main reaction pathway for the synthesis of this compound and the origin of common impurities.

References

optimization of reaction conditions for 2,6-Dibromo-4-chloroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Dibromo-4-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and practical starting material is 4-chloroaniline (B138754). The synthesis typically involves the protection of the amino group, followed by sequential bromination at the ortho positions.

Q2: Why is it necessary to protect the amino group of 4-chloroaniline before bromination?

The amino group is a strong activating group, which can lead to over-bromination and the formation of multiple side products.[1] Protection, typically through acetylation to form 4-chloroacetanilide, moderates the reactivity of the aniline (B41778) and directs bromination to the desired positions. Incomplete acetylation can result in the oxidation of the aniline or over-halogenation during subsequent steps.[2][3]

Q3: What are the typical reaction conditions for the bromination of 4-chloroacetanilide?

Bromination is often carried out using elemental bromine in a suitable solvent like acetic acid. It is crucial to control the reaction temperature to prevent over-bromination.[2][3] The reaction is typically conducted at a temperature between the freezing point of the mixture and 40°C, with a preferred range of 0°C to ambient temperature.[3]

Q4: How can I remove the protecting group after bromination?

The acetyl protecting group can be removed by hydrolysis under acidic or basic conditions. For instance, heating the 2,6-dibromo-4-chloroacetanilide in the presence of an acid like hydrochloric acid in a solvent such as ethanol (B145695) is a common method.[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete acetylation of the starting material.- Over-bromination leading to side products.- Incomplete hydrolysis of the protecting group.- Loss of product during workup and purification.- Ensure complete acetylation by using a slight excess of acetic anhydride (B1165640) and allowing sufficient reaction time.- Carefully control the temperature during bromination, keeping it below 30°C.[3] Add the brominating agent dropwise.- Ensure complete hydrolysis by monitoring the reaction with TLC. If necessary, increase the reaction time or temperature.- Optimize extraction and recrystallization procedures to minimize product loss.
Formation of Multiple Brominated Isomers - Unprotected amino group leading to uncontrolled bromination.- Reaction temperature is too high.- Confirm the complete protection of the amino group before proceeding with bromination.- Maintain a low reaction temperature during the addition of bromine.[2][3]
Product is Contaminated with Starting Material - Incomplete bromination.- Ensure the use of the correct stoichiometric amount of bromine.- Increase the reaction time for the bromination step and monitor by TLC until the starting material is consumed.
Product is Difficult to Purify - Presence of closely related side products.- Residual starting materials or intermediates.- Utilize column chromatography for purification if recrystallization is ineffective.- Ensure each step of the reaction goes to completion to minimize impurities in the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-chloroaniline

This protocol is a representative procedure based on established chemical principles for similar syntheses.

Step 1: Acetylation of 4-chloroaniline

  • In a round-bottom flask, dissolve 4-chloroaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise with constant stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture into ice-cold water to precipitate the 4-chloroacetanilide.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of 4-chloroacetanilide

  • Dissolve the dried 4-chloroacetanilide in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a thermometer.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue to stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.

  • Collect the precipitated 2,6-dibromo-4-chloroacetanilide by vacuum filtration, wash with water, and dry.

Step 3: Hydrolysis of 2,6-dibromo-4-chloroacetanilide

  • In a round-bottom flask, suspend the 2,6-dibromo-4-chloroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize it with a sodium hydroxide (B78521) solution until basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis start 4-Chloroaniline step1 Dissolve in Acetic Acid start->step1 step2 Add Acetic Anhydride step1->step2 step3 Precipitate in Water step2->step3 product1 4-Chloroacetanilide step3->product1 step4 Dissolve in Acetic Acid product1->step4 step5 Add Bromine Solution (0-5°C) step4->step5 step6 Quench with Sodium Bisulfite step5->step6 product2 2,6-Dibromo-4-chloroacetanilide step6->product2 step7 Reflux in EtOH/HCl product2->step7 step8 Neutralize with NaOH step7->step8 step9 Extract and Purify step8->step9 final_product This compound step9->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_step1 Analyze Step 1 Product (4-Chloroacetanilide) start->check_step1 check_step2 Analyze Step 2 Product (2,6-Dibromo-4-chloroacetanilide) start->check_step2 check_step3 Analyze Final Product start->check_step3 issue1 Incomplete Acetylation check_step1->issue1 issue2 Over-bromination or Isomer Formation check_step2->issue2 issue3 Incomplete Bromination check_step2->issue3 issue4 Incomplete Hydrolysis check_step3->issue4 solution1 Increase Acetic Anhydride or Reaction Time issue1->solution1 solution2 Lower Bromination Temperature and Slow Addition issue2->solution2 solution3 Check Stoichiometry and Increase Reaction Time issue3->solution3 solution4 Increase Reflux Time or Acid Concentration issue4->solution4

Caption: Troubleshooting decision tree for synthesis optimization.

References

troubleshooting guide for the synthesis of halogenated anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a troubleshooting guide and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of halogenated anilines.

Frequently Asked Questions (FAQs)

Q1: Why is my aniline (B41778) halogenation reaction producing multiple halogenated products (e.g., di- or tri-substituted anilines)?

Aniline and its derivatives are highly susceptible to electrophilic aromatic substitution.[1][2] The amino group (-NH₂) is a strong activating group, which means it donates electron density to the aromatic ring, making the ortho and para positions extremely vulnerable to electrophilic attack.[1] This high reactivity often leads to over-halogenation, where multiple halogen atoms are added to the ring, resulting in a mixture of di- and tri-substituted products.[1][3] For instance, the reaction of aniline with bromine water readily forms a white precipitate of 2,4,6-tribromoaniline.[1][4]

Q2: How can I achieve selective monohalogenation of my substituted aniline?

To control the reaction and achieve selective mono-substitution, the potent activating effect of the amino group needs to be moderated.[1] The most common and effective strategy is to protect the amino group by converting it into an amide, typically through acetylation.[1][3] The resulting acetanilide (B955) is still an ortho, para-director, but the acetyl group withdraws electron density from the nitrogen, thereby reducing the activation of the ring.[1][5] This moderation allows for a more controlled and selective halogenation. Following the halogenation step, the acetyl group can be easily removed through acid-catalyzed hydrolysis to yield the desired monohalogenated aniline.[1]

Q3: My reaction mixture is turning dark brown or black, or is forming a tar-like substance. What is causing this and how can I prevent it?

This discoloration is a classic sign of oxidation.[6] The amino group in anilines is easily oxidized, especially in the presence of air, light, or certain reagents, leading to the formation of colored polymeric by-products.[1][6] This issue is more prevalent under harsh reaction conditions.[1]

Troubleshooting Steps:

  • Use Purified Reagents: Ensure your starting aniline is pure and colorless. Distillation, particularly under vacuum, can purify liquid anilines.[6]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent aerial oxidation.[1]

  • Protecting Groups: Acetylation of the amino group not only controls reactivity for halogenation but also makes the substrate less susceptible to oxidation.[1]

Q4: I am obtaining a mixture of ortho and para isomers. How can I improve the regioselectivity of the halogenation?

Controlling regioselectivity is a common challenge in the halogenation of anilines. Several factors influence the ortho/para ratio:

  • Steric Hindrance: Using a bulky protecting group on the amino group, such as an acetyl group, will sterically hinder the ortho positions, thereby favoring substitution at the para position.[1][3]

  • Catalyst Control: The use of specialized catalytic systems can direct halogenation to a specific position. For example, certain organocatalysts have been developed for highly ortho-selective chlorination.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. For instance, using ionic liquids with copper halides has been shown to achieve high regioselectivity for para-substitution under mild conditions.[7]

Q5: Why is my purified halogenated aniline colored (e.g., yellow, brown, or black)?

Even after initial purification, residual impurities or gradual degradation can cause discoloration. The primary cause is oxidation of the amino group.[6]

Purification and Storage Recommendations:

  • For Solid Compounds: Recrystallization is an effective method. Adding a small amount of a reducing agent like sodium dithionite (B78146) or activated charcoal during recrystallization can help remove colored impurities.[6]

  • For Liquid Compounds: Distillation, especially vacuum or steam distillation, is recommended. Distilling over a small quantity of zinc dust can help prevent oxidation during heating.[6]

  • Storage: Store the purified halogenated aniline in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation over time.[6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of halogenated anilines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Poor quality of starting materials. 2. Incorrect reaction conditions (temperature, time). 3. Decomposition of the product.1. Purify the starting aniline and halogenating agent before use. 2. Optimize reaction parameters. 3. Work at lower temperatures and under an inert atmosphere.
Over-halogenation The amino group is a strong activator, leading to multiple substitutions.[1][8]Protect the amino group as an acetanilide to moderate its activating effect.[1][5]
Mixture of Isomers Lack of regiocontrol in the electrophilic substitution.1. Use a bulky protecting group to favor para-substitution.[1] 2. Explore different solvent systems or specialized catalysts to enhance selectivity.[7]
Product Discoloration / Tar Formation Oxidation of the aniline.[1][6]1. Run the reaction under an inert atmosphere.[1] 2. Use freshly purified reagents. 3. Consider protecting the amino group.[1]
Difficult Purification 1. Similar polarity of product and impurities. 2. Product instability during purification.1. Utilize acid-base extraction to separate the basic aniline product from neutral impurities.[6] 2. For distillation, consider using vacuum to lower the boiling point and add zinc dust to prevent oxidation.[6]

Experimental Protocols

Protocol 1: Controlled Monobromination of Aniline via Acetylation

This protocol describes the protection of aniline as acetanilide, followed by selective monobromination at the para-position, and subsequent deprotection.

Step 1: Acetylation of Aniline

  • In a flask, dissolve aniline in glacial acetic acid.

  • Add acetic anhydride (B1165640) to the solution.

  • Gently reflux the mixture.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the acetanilide.

  • Filter and wash the solid acetanilide with cold water and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide in a suitable solvent, such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the acetanilide solution while stirring. Maintain a low temperature.

  • After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into water to precipitate the p-bromoacetanilide.

  • Filter, wash with water, and dry the product.

Step 3: Hydrolysis of p-Bromoacetanilide

  • Reflux the p-bromoacetanilide with an aqueous solution of hydrochloric acid or sulfuric acid.

  • After the hydrolysis is complete, cool the solution.

  • Neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline.[6]

  • Filter, wash with water, and purify the p-bromoaniline by recrystallization or distillation.[6]

Protocol 2: Purification of a Crude Halogenated Aniline by Acid-Base Extraction

This method is effective for separating the basic halogenated aniline from non-basic organic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl).[6] The halogenated aniline will be protonated and move into the aqueous layer.

  • Separate the aqueous layer containing the aniline salt.

  • Wash the organic layer with the dilute acid solution again to ensure complete extraction.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly add a base (e.g., 6M NaOH) to the aqueous solution until it is basic (pH > 9) to regenerate the free halogenated aniline.[6]

  • Extract the purified aniline back into an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified halogenated aniline.[6]

Visualizations

G cluster_uncontrolled Uncontrolled Halogenation cluster_controlled Controlled Monohalogenation Aniline Aniline (-NH2) Strong Activator Br2_1 Br2 Aniline->Br2_1 High Reactivity Acetanilide_p Acetylation ((CH3CO)2O) Tribromoaniline 2,4,6-Tribromoaniline (Polysubstitution) Br2_1->Tribromoaniline Over-halogenation Acetanilide Acetanilide (-NHCOCH3) Moderate Activator Br2_2 1. Br2, CH3COOH 2. H3O+, Heat Acetanilide->Br2_2 Controlled Reactivity Monobromoaniline p-Bromoaniline (Monosubstitution) Br2_2->Monobromoaniline Selective Halogenation Start Aniline Acetanilide_p->Acetanilide Protection

Caption: Controlling aniline halogenation via amino group protection.

G cluster_solutions Troubleshooting Pathways Start Start: Crude Halogenated Aniline Synthesis CheckPurity Initial Product Analysis (TLC, NMR) Start->CheckPurity Problem Problem Identified? CheckPurity->Problem OverHalogenation Over-halogenation (Multiple Spots on TLC) Problem->OverHalogenation Yes Oxidation Discoloration/ Tar Formation Problem->Oxidation Yes LowSelectivity Mixture of Isomers (o- and p-) Problem->LowSelectivity Yes Purify Purification Step (Acid-Base Extraction, Distillation, Recrystallization) Problem->Purify No (Proceed to Purification) Protect Protect Amino Group (e.g., Acetylation) OverHalogenation->Protect InertAtmosphere Use Inert Atmosphere & Purified Reagents Oxidation->InertAtmosphere BulkyProtect Use Bulky Protecting Group or Change Solvent/Catalyst LowSelectivity->BulkyProtect Protect->Purify InertAtmosphere->Purify BulkyProtect->Purify FinalProduct Pure Halogenated Aniline Purify->FinalProduct

Caption: Troubleshooting workflow for the synthesis of halogenated anilines.

References

removal of unreacted starting materials from 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 2,6-Dibromo-4-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: The most common synthesis route for this compound is the direct bromination of 4-chloroaniline (B138754). Therefore, the primary impurities are typically unreacted 4-chloroaniline and the mono-brominated intermediate, 2-bromo-4-chloroaniline.

Q2: My purified this compound is discolored (e.g., yellow, brown). What is the cause and how can I fix it?

A2: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. To decolorize your sample, you can treat a solution of the compound with activated charcoal followed by hot filtration before recrystallization. It is also recommended to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent degradation.

Q3: I am losing a significant amount of my product during purification. What are the common causes?

A3: Product loss can occur for several reasons:

  • Recrystallization: Using a solvent in which your product is too soluble at low temperatures, or using an excessive amount of solvent.

  • Column Chromatography: Strong adsorption of the basic aniline (B41778) to acidic silica (B1680970) gel can lead to streaking and poor recovery. Using a mobile phase with a basic modifier (e.g., triethylamine) can mitigate this issue.[1]

  • Extractions: Incomplete extraction from the aqueous or organic layers. Ensure you perform multiple extractions and check the pH of the aqueous layer during acid-base extractions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause Recommended Solution(s)
TLC analysis of the crude product shows three spots corresponding to the starting material, mono-brominated, and di-brominated products. Incomplete reaction or non-optimized reaction conditions.Proceed with one of the recommended purification protocols (Recrystallization or Column Chromatography) designed to separate these components.
Difficulty in separating the product from the mono-brominated intermediate by recrystallization. The solubility of the product and the intermediate are very similar in the chosen solvent.Experiment with different solvent systems. A mixture of a polar and a non-polar solvent (e.g., ethanol (B145695)/water, hexane (B92381)/ethyl acetate) can often provide better separation. Perform multiple recrystallizations if necessary.
The product streaks on the silica gel column during chromatography. The basic aniline group is interacting strongly with the acidic silanol (B1196071) groups on the silica gel.Prepare your silica gel slurry and eluent with a small amount of a volatile base, such as 0.1-1% triethylamine.[1] This will neutralize the acidic sites and improve the elution of your compound.
The starting material (4-chloroaniline) co-elutes with the product during column chromatography. The polarity of the eluent is too high, or the difference in polarity between the compounds is insufficient for separation with the chosen solvent system.Start with a very non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a shallow gradient. Monitor the fractions closely by TLC.

Data Presentation: Qualitative Solubility

Compound Structure Polarity Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) Solubility in Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone) Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol) Solubility in Water
4-chloroaniline (Starting Material)C₆H₆ClNHighestLowHighHighSparingly soluble, higher in hot water.
2-bromo-4-chloroaniline (Intermediate)C₆H₅BrClNIntermediateModerateHighHighVery sparingly soluble.
This compound (Product)C₆H₄Br₂ClNLowestHighModerateModerateInsoluble.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is most effective when the impurities are present in small amounts or have significantly different solubility profiles from the product.

  • Solvent Selection: Based on the solubility data, a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. Ethanol, or a mixture of ethanol and water, is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This method is generally more effective for separating mixtures with components of similar solubility.

  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The desired product, being less polar, should have a higher Rf value than the starting material and the mono-brominated intermediate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 99.5% hexane / 0.5% triethylamine).

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the non-polar solvent mixture.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Decision_Tree Purification Method Selection start Crude this compound tlc_analysis TLC Analysis: Assess purity and spot separation start->tlc_analysis is_mostly_pure Is the product the major component with minor, well-separated impurities? tlc_analysis->is_mostly_pure recrystallize Recrystallization is_mostly_pure->recrystallize Yes complex_mixture Are there significant amounts of starting material and/or intermediates? is_mostly_pure->complex_mixture No pure_product Pure this compound recrystallize->pure_product column_chrom Column Chromatography complex_mixture->column_chrom Yes column_chrom->pure_product

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow Column Chromatography Workflow start Start tlc 1. TLC analysis to determine eluent system (e.g., Hexane/EtOAc) start->tlc slurry 2. Prepare silica gel slurry with eluent + 0.5% Triethylamine tlc->slurry pack 3. Pack the column slurry->pack load 4. Load crude sample pack->load elute 5. Elute with a solvent gradient (increasing polarity) load->elute collect 6. Collect fractions elute->collect monitor 7. Monitor fractions by TLC collect->monitor combine 8. Combine pure fractions monitor->combine evaporate 9. Evaporate solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for purification by column chromatography.

References

preventing over-bromination in the synthesis of 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dibromo-4-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the selective bromination of 4-chloroaniline (B138754), with a specific focus on preventing over-bromination.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues that may be encountered during the synthesis of this compound.

Issue 1: My reaction is producing a mixture of mono-, di-, and tri-brominated products with low selectivity for the desired this compound.

  • Cause: This is a common problem arising from the high reactivity of the aniline (B41778) ring. The amino group (-NH2) is a potent activating group in electrophilic aromatic substitution, making the molecule susceptible to polysubstitution.[1]

  • Solution:

    • Protect the Amino Group: The most effective strategy to prevent over-bromination is to moderate the reactivity of the amino group by protecting it. Acetylation of 4-chloroaniline with acetic anhydride (B1165640) to form 4-chloroacetanilide is a standard and effective method. The resulting acetamido group is still an ortho-, para-director but is less activating than the free amino group, allowing for more controlled bromination.[1]

    • Control Reaction Temperature: Lowering the reaction temperature can help to manage the reaction rate and decrease the formation of polybrominated byproducts. It is often recommended to maintain the temperature below 20°C during bromination.[2]

    • Choice of Brominating Agent: While molecular bromine (Br2) is commonly used, its high reactivity can lead to over-bromination. Consider using a milder brominating agent or a controlled bromine delivery system.

Issue 2: The yield of my desired this compound is consistently low.

  • Cause: Low yields can result from several factors including incomplete reactions, side reactions, or loss of product during workup and purification.

  • Solution:

    • Ensure Complete Acetylation: Incomplete acetylation of the starting 4-chloroaniline will leave the highly reactive free amine in the reaction mixture, which will readily over-brominate, leading to a complex product mixture and reducing the yield of the desired product.[2]

    • Optimize Reaction Time and Temperature: Ensure that each step of the synthesis (acetylation, bromination, and hydrolysis) is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

    • Minimize Side Reactions: Oxidation of the aniline can lead to the formation of colored, resinous byproducts, which can complicate purification and lower the yield.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

    • Careful Workup and Purification: The desired product may be lost during extraction and purification steps. Ensure proper phase separation during extractions and choose an appropriate recrystallization solvent to maximize product recovery.

Issue 3: I am observing the formation of dark purple or resinous byproducts in my reaction mixture.

  • Cause: The formation of colored byproducts is often due to the oxidation of the aniline or its derivatives.[3] This is more likely to occur with strong oxidizing agents or in the presence of air.

  • Solution:

    • Degas Solvents: Use degassed solvents to remove dissolved oxygen.

    • Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere can significantly reduce oxidation.

    • Purification: If colored byproducts do form, they can often be removed by treating the crude product with activated carbon during recrystallization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: Why is it necessary to protect the amino group of 4-chloroaniline before bromination?

A1: The amino group (-NH2) is a strong electron-donating group, which makes the aromatic ring highly activated towards electrophilic substitution. Direct bromination of 4-chloroaniline typically leads to the rapid formation of multiple brominated isomers, including the undesired 2,4,6-tribromoaniline, making it difficult to isolate the desired this compound in good yield.[1][4] Protecting the amino group as an acetamide (B32628) (-NHCOCH3) moderates this activating effect, allowing for a more controlled and selective bromination at the ortho positions.[1]

Q2: What are the best conditions for the acetylation of 4-chloroaniline?

A2: A common and effective method for the acetylation of 4-chloroaniline involves reacting it with acetic anhydride. The reaction can be carried out in a variety of solvents, including acetic acid or even water under specific conditions. One procedure involves dissolving 4-chloroaniline in a mixture of water and hydrochloric acid, followed by the addition of acetic anhydride and a solution of sodium acetate (B1210297) to neutralize the acid and promote the precipitation of the acetylated product, N-(4-chlorophenyl)acetamide.[1]

Q3: How can I confirm that the acetylation was successful before proceeding to the bromination step?

A3: You can confirm the successful formation of N-(4-chlorophenyl)acetamide by several methods:

  • Melting Point: The acetylated product will have a distinct and higher melting point than the starting 4-chloroaniline.

  • Spectroscopy: Infrared (IR) spectroscopy will show the appearance of a strong carbonyl (C=O) stretch from the amide group. Nuclear Magnetic Resonance (NMR) spectroscopy will show a characteristic singlet for the methyl protons of the acetyl group.

  • Chromatography: Thin Layer Chromatography (TLC) will show a new spot with a different Rf value compared to the starting aniline.

Q4: What is the role of the solvent in the bromination reaction?

A4: The solvent can influence the reactivity of the brominating agent and the selectivity of the reaction. Glacial acetic acid is a commonly used solvent for the bromination of acetanilides. Using a non-polar solvent like carbon disulfide (CS2) can sometimes reduce the rate of reaction and potentially improve selectivity by decreasing the polarity of the reaction medium, which can disfavor the formation of highly charged intermediates.[5]

Q5: Are there alternative methods to achieve selective dibromination without using a protecting group?

A5: While protecting the amino group is the most common and reliable strategy, some modern methods aim for direct, selective halogenation. For instance, using copper(II) bromide (CuBr2) as a brominating agent in an ionic liquid has been shown to achieve high regioselectivity for the para-bromination of unprotected anilines.[6] Another approach involves using a bromide-bromate salt mixture in an aqueous acidic medium, which has been developed as a greener alternative for the dibromination of activated anilines.[7] However, for achieving the specific 2,6-dibromo substitution pattern on 4-chloroaniline, the protection-bromination-deprotection sequence remains a highly effective and widely used method.

Data Presentation

The following tables summarize quantitative data for key steps in the synthesis of halogenated anilines, providing a comparison of different reaction conditions and their outcomes.

Table 1: Acetylation of 4-chloroaniline - Comparison of Conditions

EntryAcetylating AgentSolvent SystemReaction TimeTemperatureYield (%)Reference
1Acetic AnhydrideWater / HCl / Sodium AcetateNot specifiedIce bathHigh[1]
2Acetic AnhydrideCholine Chloride:Urea (DES)30 minRoom Temp.98[8]
3Acetic AnhydrideCholine Chloride:Malonic Acid (DES)15 minRoom Temp.88[8]

Table 2: Bromination of Substituted Anilines/Acetanilides - Selectivity and Yield

EntrySubstrateBrominating AgentSolventProduct(s)Yield (%)Reference
1AnilineBromine waterWater2,4,6-tribromoanilineHigh[4]
2AnilineBromineCarbon DisulfideMixture of mono- and poly-brominated products-[5]
32-methylanilineCuBr21-hexyl-3-methylimidazolium bromide4-bromo-2-methylaniline95[9]
43-fluoroanilineCuBr21-hexyl-3-methylimidazolium bromide4-bromo-3-fluoroaniline90[9]
5p-ChloroacetanilideBromineNot specified6-bromo-4-chloroacetanilide-[10]

Experimental Protocols

Protocol 1: Acetylation of 4-chloroaniline to N-(4-chlorophenyl)acetamide

This protocol is adapted from a standard procedure for the acetylation of anilines.[1]

  • Dissolution: In a suitable flask, dissolve 4-chloroaniline (e.g., 5.0 g) in a mixture of water (150 mL) and concentrated hydrochloric acid (4.5 mL). Stir the mixture until the aniline is completely dissolved, forming the hydrochloride salt.

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (e.g., 5.3 g) in water (30 mL).

  • Acetylation: To the stirred 4-chloroaniline hydrochloride solution, add acetic anhydride (e.g., 6.0 mL). Immediately following this, add the sodium acetate solution in one portion.

  • Precipitation and Isolation: A white precipitate of N-(4-chlorophenyl)acetamide should form. To maximize the precipitation, cool the mixture in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an ethanol (B145695)/water mixture to yield pure N-(4-chlorophenyl)acetamide.

Protocol 2: Bromination of N-(4-chlorophenyl)acetamide to N-(2,6-dibromo-4-chlorophenyl)acetamide

  • Dissolution: Dissolve the dried N-(4-chlorophenyl)acetamide in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 20°C throughout the addition.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Workup: Pour the reaction mixture into a large volume of cold water with stirring. The solid product should precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash with water to remove any remaining acid. The crude product can be further washed with a solution of sodium bisulfite to remove any excess bromine.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol.

Protocol 3: Hydrolysis of N-(2,6-dibromo-4-chlorophenyl)acetamide to this compound

This is a general procedure for the hydrolysis of anilides.[2][11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the N-(2,6-dibromo-4-chlorophenyl)acetamide.

  • Hydrolysis: Add a mixture of ethanol and aqueous sodium hydroxide (B78521) solution. Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Workup: Cool the reaction mixture. The product may precipitate upon cooling. If not, the mixture can be extracted with a suitable organic solvent like diethyl ether.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as heptane.[2]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis start 4-Chloroaniline reagents1 Acetic Anhydride, Water, HCl, Sodium Acetate start->reagents1 process1 Acetylation Reaction reagents1->process1 product1 N-(4-chlorophenyl)acetamide process1->product1 reagents2 Bromine, Glacial Acetic Acid product1->reagents2 process2 Dibromination Reaction reagents2->process2 product2 N-(2,6-dibromo-4-chlorophenyl)acetamide process2->product2 reagents3 Ethanol, Aqueous NaOH product2->reagents3 process3 Hydrolysis Reaction reagents3->process3 final_product This compound process3->final_product

Caption: A flowchart of the multi-step synthesis of this compound.

over_bromination_prevention Logic Diagram for Preventing Over-bromination start Starting Material: 4-Chloroaniline decision1 Direct Bromination? start->decision1 direct_bromination High Reactivity of -NH2 Group decision1->direct_bromination Yes protection_step Protect Amino Group (Acetylation) decision1->protection_step No over_bromination Over-bromination (Mixture of Products) direct_bromination->over_bromination protected_intermediate N-(4-chlorophenyl)acetamide protection_step->protected_intermediate controlled_bromination Controlled Bromination protected_intermediate->controlled_bromination desired_product This compound (After Hydrolysis) controlled_bromination->desired_product

Caption: Decision-making process to prevent over-bromination in aniline synthesis.

References

Technical Support Center: Scaling Up Production of 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,6-Dibromo-4-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is 4-chloroaniline (B138754).[1][2] The reaction involves the electrophilic substitution of two bromine atoms onto the aromatic ring at the positions ortho to the amino group.

Q2: What are the typical reaction conditions for the bromination of 4-chloroaniline?

A2: The bromination of 4-chloroaniline is typically carried out in a suitable solvent, such as glacial acetic acid. A common brominating agent is a solution of bromine in acetic acid. The reaction temperature is a critical parameter and is generally kept low to control the reaction rate and minimize the formation of byproducts.

Q3: What are the main impurities or byproducts I should be aware of during the synthesis?

A3: The primary impurity of concern is the over-brominated product, 2,4,6-tribromoaniline (B120722), which can form if the reaction is not carefully controlled. Other potential impurities include unreacted 4-chloroaniline and mono-brominated intermediates. The formation of these byproducts can be influenced by factors such as reaction temperature, stoichiometry of the reactants, and addition rate of the brominating agent.

Q4: How can I purify the crude this compound product?

A4: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol (B145695) or heptane, is a common technique to obtain a product with high purity.[3][4] For more challenging separations, column chromatography using silica (B1680970) gel can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Loss of product during workup or purification. - Sub-optimal reaction temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the extraction and recrystallization steps to minimize product loss. - Carefully control the reaction temperature within the optimal range.
Presence of 2,4,6-tribromoaniline Impurity - Over-bromination due to excess brominating agent. - Reaction temperature is too high. - Rapid addition of the brominating agent.- Use a precise stoichiometry of the brominating agent. - Maintain a low reaction temperature, typically below 20°C.[3] - Add the brominating agent dropwise with efficient stirring.
Unreacted 4-chloroaniline in the Final Product - Insufficient amount of brominating agent. - Short reaction time.- Ensure the correct molar ratio of brominating agent to starting material is used. - Extend the reaction time and monitor for the disappearance of the starting material by TLC.
Product is Highly Colored - Formation of oxidation byproducts.- Consider protecting the amino group as an acetanilide (B955) before bromination to prevent oxidation.[5] The protecting group can be removed in a subsequent step. - Purify the product by recrystallization with activated carbon.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 4-chloroaniline

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-chloroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-chloroaniline while maintaining the temperature below 20°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into cold water.

  • Add a sodium bisulfite solution to quench any unreacted bromine.

  • Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Process Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Dissolve 4-chloroaniline in Acetic Acid C Controlled Bromination (T < 20°C) A->C B Prepare Bromine Solution in Acetic Acid B->C D Monitor by TLC C->D Stir at RT E Quench with Sodium Bisulfite D->E Reaction Complete F Neutralize with Sodium Bicarbonate E->F G Filter Crude Product F->G H Recrystallize from Ethanol G->H I Dry Pure Product H->I

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Purity Assessment of 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for assessing the purity of 2,6-Dibromo-4-chloroaniline (CAS No. 874-17-9).

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical techniques for determining the purity of this compound?

A1: The most common and effective techniques for purity assessment of halogenated anilines like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]

  • HPLC , particularly Reverse-Phase HPLC (RP-HPLC) with a C18 column and UV detection, is highly recommended due to its high resolution, sensitivity, and quantitative accuracy for aromatic amines.[2]

  • GC , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also a powerful technique for separating volatile impurities. However, the analysis of basic compounds like anilines can be challenging and may require special deactivated columns or derivatization to prevent peak tailing.[3][4]

Q2: What are the key challenges when analyzing halogenated anilines?

A2: The primary challenges stem from the chemical nature of the aniline (B41778) functional group. These compounds are prone to:

  • Oxidation: Anilines can oxidize, leading to discoloration of the sample (e.g., turning red or brown).[1]

  • Peak Tailing: The basic amine group can interact with acidic residual silanol (B1196071) groups on silica-based HPLC columns, causing asymmetrical peak shapes.

  • Dehalogenation: Under certain conditions, the bromo or chloro groups can be lost, leading to impurities that may be difficult to separate.[1]

  • Thermal Degradation: In GC, high temperatures in the injector port can potentially degrade the analyte, although this is often minimal due to the short residence time.[5]

Q3: How should I prepare a sample of this compound for HPLC analysis?

A3: Prepare a stock solution by accurately weighing the this compound standard or sample and dissolving it in a suitable solvent, such as acetonitrile (B52724) or methanol, in a volumetric flask. Further dilutions should be made using the mobile phase as the diluent to ensure compatibility with the chromatographic system and to avoid peak distortion.

Q4: Which detector is best for HPLC analysis of this compound?

A4: A Photodiode Array (PDA) or a variable wavelength UV detector is ideal. This compound contains a chromophore (the substituted benzene (B151609) ring) that absorbs UV light. A PDA detector has the added advantage of providing spectral data, which can be used to assess peak purity and aid in the identification of unknown impurities.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound.

HPLC Troubleshooting
ProblemPossible CausesRecommended Solutions
Peak Tailing - Secondary interactions between the basic aniline and acidic residual silanols on the column.- Column overload.- Column contamination or degradation.- Modify Mobile Phase: Add a competing base like 0.1% Triethylamine (TEA) to the mobile phase to mask the silanol groups.- Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column designed to minimize silanol interactions.- Reduce Sample Load: Decrease the injection volume or the sample concentration.
Poor Resolution / Overlapping Peaks - Inappropriate mobile phase composition.- Unsuitable column.- Flow rate is too high.- Optimize Mobile Phase: Adjust the acetonitrile/water ratio. A shallower gradient or isocratic elution with lower organic content can increase retention and improve separation.- Change Column: Consider a column with a different selectivity (e.g., a Phenyl-Hexyl phase) or a longer column with a smaller particle size for higher efficiency.- Reduce Flow Rate: Lowering the flow rate can improve separation efficiency.
Baseline Noise or Drift - Contaminated or improperly prepared mobile phase (e.g., dissolved gas, impurities).[6]- Detector lamp is failing.- Leaks in the system.[6]- Prepare Fresh Mobile Phase: Filter all solvents through a 0.45 µm filter and degas thoroughly using sonication or an online degasser.[6]- Check Detector: Purge the detector's reference cell and check the lamp energy. Replace the lamp if necessary.- System Check: Perform a leak test, especially around fittings and seals.
Ghost Peaks - Contamination in the injector or sample loop.- Carryover from a previous injection.- Impurities in the mobile phase.- Clean the Injector: Run several blank injections with a strong solvent (e.g., 100% acetonitrile or isopropanol).[7]- Implement Wash Steps: Use a strong needle wash solvent in the autosampler method.- Use High-Purity Solvents: Ensure you are using HPLC-grade or MS-grade solvents.
GC Troubleshooting
ProblemPossible CausesRecommended Solutions
Peak Tailing - Adsorption of the basic amine group onto active sites in the column or inlet liner.[3]- Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.- Use a Deactivated Inlet Liner: Ensure the glass liner in the injector is properly deactivated.- Derivatization: Consider derivatizing the amine group to make it less polar and less prone to adsorption.
Irreproducible Peak Areas - Leaking injector septum.- Poor injection technique (manual injection).- Sample degradation in the hot injector.- Replace Septum: Septa should be replaced regularly (e.g., after every 50-100 injections).[5]- Use Autosampler: An autosampler provides superior reproducibility over manual injection.- Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization of the analyte.
Baseline Instability - Column bleed at high temperatures.- Contaminated carrier gas.- Detector contamination.- Condition the Column: Condition the column at its maximum operating temperature before use.- Check Gas Purity: Ensure high-purity carrier gas and use gas purifiers.- Clean the Detector: Follow the manufacturer's instructions for cleaning the FID or MS source.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol describes a general method for the purity determination of this compound. This method should be validated for its intended use.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (end-capped).[2]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0 min: 60% B

      • 15 min: 80% B

      • 16 min: 60% B

      • 20 min: 60% B

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

    • Dilute this stock solution with a 60:40 mixture of Acetonitrile:Water to a final concentration of approximately 0.1 mg/mL for analysis.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Integrate all peaks and calculate the purity using the area percent method. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Data Presentation

Table 1: Typical HPLC Method Validation Parameters

The following table summarizes typical acceptance criteria for a validated HPLC purity method, based on common pharmaceutical industry practices.[2]

Validation ParameterTypical Acceptance CriteriaRepresentative Value
Specificity The main peak is resolved from all impurities (Resolution > 2). Peak purity analysis shows no co-elution.Peak purity angle < Peak purity threshold.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999 over the specified range.[2]> 0.999 (e.g., over 0.1 - 150 µg/mL).
Accuracy 98.0% to 102.0% recovery for the main analyte.[2]99.5% - 101.2% recovery.
Precision (RSD) Repeatability (n=6): RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%.Repeatability RSD: 0.4%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[2]~0.02 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[2]~0.06 µg/mL.

Visualizations

Diagram 1: General Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Accurate Weighing sp2 Dissolution & Dilution (e.g., in Acetonitrile) sp1->sp2 an1 System Equilibration sp2->an1 an2 Blank Injection an1->an2 an3 Sample Injection an2->an3 dp1 Chromatogram Integration an3->dp1 dp2 Peak Identification dp1->dp2 dp3 Purity Calculation (Area % Method) dp2->dp3

Caption: Workflow for purity assessment of this compound by HPLC.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

G start Problem: Peak Tailing Observed check_conc Is sample concentration too high? start->check_conc reduce_conc Action: Reduce sample concentration or injection volume. check_conc->reduce_conc Yes check_column Is column appropriate for basic compounds? check_conc->check_column No resolved Issue Resolved reduce_conc->resolved use_endcapped Action: Use a modern, end-capped C18 column. check_column->use_endcapped No check_mobile_phase Is mobile phase optimized? check_column->check_mobile_phase Yes use_endcapped->resolved add_modifier Action: Add competing base (e.g., 0.1% TEA) to the mobile phase. check_mobile_phase->add_modifier No consult Problem Persists: Consider column degradation or other issues. check_mobile_phase->consult Yes add_modifier->resolved

Caption: Decision tree for troubleshooting peak tailing in aniline analysis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Dibromo-4-chloroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and synthetic chemistry, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Halogenated anilines are pivotal building blocks, offering multiple avenues for diversification. This guide provides a comprehensive comparison of the reactivity of 2,6-Dibromo-4-chloroaniline with other halogenated anilines in key synthetic transformations relevant to drug development. The analysis is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.

Executive Summary

The reactivity of this compound is dictated by the interplay of its three halogen substituents and the activating amino group. In palladium-catalyzed cross-coupling reactions, the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for selective functionalization. The two ortho-bromo substituents also introduce significant steric hindrance, influencing reaction kinetics and product distribution. For electrophilic aromatic substitutions and diazotization reactions, the electron-withdrawing nature of the halogens deactivates the aromatic ring and reduces the nucleophilicity of the amino group compared to aniline (B41778). This guide will delve into these aspects, providing a comparative framework against other common halogenated anilines.

Comparative Reactivity in Key Synthetic Transformations

The utility of a halogenated aniline in drug discovery is often determined by its performance in a handful of robust and versatile chemical reactions. Here, we compare the expected reactivity of this compound with other relevant haloanilines in three such transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Diazotization followed by Sandmeyer reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is primarily governed by the carbon-halogen (C-X) bond strength, which follows the general trend: C-I > C-Br > C-Cl.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling creates a C-C bond between an aryl halide and an organoboron species. For this compound, the two C-Br bonds are expected to be significantly more reactive than the C-Cl bond. This allows for selective double arylation at the 2- and 6-positions while leaving the 4-chloro position available for subsequent transformations under more forcing conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the reactivity is dependent on the C-X bond energy. Therefore, selective amination is expected to occur at the C-Br positions of this compound. The steric hindrance from the two ortho-bromo substituents can influence the choice of coupling partner and ligand, often requiring bulkier and more electron-rich phosphine (B1218219) ligands to achieve high yields.[2]

Table 1: Comparative Reactivity of Halogenated Anilines in Palladium-Catalyzed Cross-Coupling Reactions

CompoundHalogen Reactivity OrderExpected Reactivity in Cross-CouplingSteric Hindrance at Ortho Positions
This compound C-Br > C-ClHigh at C-Br, Low at C-ClHigh
2,4,6-TrichloroanilineC-ClLowHigh
2,4,6-TribromoanilineC-BrHighHigh
4-Bromo-2,6-diiodoanilineC-I > C-BrVery High at C-I, High at C-BrHigh
4-Bromo-2,6-dichloroanilineC-Br > C-ClHigh at C-Br, Low at C-ClHigh
Diazotization and Sandmeyer Reaction

Diazotization of primary anilines to form diazonium salts is a versatile transformation for introducing a wide range of functional groups. The efficiency of the initial diazotization step is influenced by the nucleophilicity of the amino group. The strong electron-withdrawing inductive effect of the three halogen atoms in this compound decreases the basicity and nucleophilicity of the nitrogen atom, potentially slowing the reaction with nitrous acid compared to less halogenated anilines. However, the subsequent Sandmeyer reaction, involving the displacement of the diazonium group, is generally efficient.

Table 2: Qualitative Comparison of Reactivity in Diazotization

CompoundElectron-Withdrawing Effect of HalogensBasicity of Amino GroupExpected Rate of Diazotization
AnilineNoneHighestFastest
4-ChloroanilineModerateHighFast
2,6-DichloroanilineHighModerateModerate
This compound Very HighLowSlowest
2,4,6-TribromoanilineVery HighLowSlowest

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv for di-substitution)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, with water)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv for mono-amination, 2.4 equiv for di-amination)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Bulky phosphine ligand (e.g., Xantphos, BrettPhos) (2-4 mol%)

  • Strong base (e.g., NaOtBu, LHMDS) (1.4 equiv per C-Br bond)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

  • Add the this compound and the amine, followed by the solvent.

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Protocol for Diazotization and Sandmeyer Reaction

Procedure:

  • Diazotization:

    • Suspend this compound (1.0 equiv) in an aqueous solution of a strong mineral acid (e.g., H₂SO₄ or HCl) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (1.1 equiv) in cold water, maintaining the temperature below 5 °C.[3]

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C.

  • Sandmeyer Reaction (e.g., Bromination):

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • Extract the product with an organic solvent, wash, dry, and purify by chromatography or distillation.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical Suzuki-Miyaura coupling workflow and the logical hierarchy of halogen reactivity.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base B Add Degassed Solvent A->B Inert Atmosphere (Ar) C Heat & Stir (e.g., 100°C, 12h) B->C D Cool & Dilute C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G H Purified Product G->H

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Halogen_Reactivity A Halogen Reactivity in Pd-Catalyzed Cross-Coupling B C-I Bond A->B Most Reactive C C-Br Bond B->C D C-Cl Bond C->D Least Reactive

Caption: Reactivity hierarchy of carbon-halogen bonds in cross-coupling reactions.

Potential Applications in Drug Discovery and Relevant Signaling Pathways

Derivatives of halogenated anilines are scaffolds for a variety of biologically active molecules. Recent studies have highlighted the potential of halogenated anilines as antimicrobial and antibiofilm agents.[4] A proposed mechanism of action involves the inhibition of adenylate cyclase, a key enzyme in bacterial signaling.[4]

Furthermore, many small molecule kinase inhibitors, which are central to modern oncology, are built upon substituted aromatic amine cores. One of the most frequently dysregulated signaling networks in human cancers is the MAPK/ERK pathway.[5] Direct inhibition of the terminal kinases in this pathway, ERK1/2, is a promising therapeutic strategy.[5] The modular nature of this compound allows for the synthesis of diverse libraries of compounds that could be screened for inhibitory activity against such kinases.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse

Caption: The MAPK/ERK signaling pathway, a key target in cancer therapy.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its distinct reactivity profile, characterized by two moderately reactive C-Br bonds and a less reactive C-Cl bond, allows for selective and sequential functionalization. While the electron-withdrawing nature of the halogens reduces the reactivity of the amino group in certain reactions, this can be advantageous in controlling selectivity. The potential for derivatives of this compound to act as inhibitors of key signaling pathways, such as the MAPK/ERK cascade, underscores its importance for researchers, scientists, and drug development professionals. This guide provides a foundational understanding to leverage the unique chemical properties of this compound in the pursuit of novel therapeutics.

References

Navigating the Therapeutic Potential of 2,6-Dibromo-4-chloroaniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative studies on the biological activities of a broad series of 2,6-dibromo-4-chloroaniline derivatives are not extensively documented in current literature, the therapeutic potential of this scaffold can be inferred from the activities of structurally related halogenated anilines. This guide provides a comparative analysis of these related compounds, offering insights into potential antimicrobial, anticancer, and enzyme-inhibiting properties. Detailed experimental protocols for evaluating these activities are also presented to facilitate further research into this promising class of molecules.

Antimicrobial Activity: A Comparative Look at Halogenated Anilines

Halogenated anilines have demonstrated notable antimicrobial and antibiofilm activities. A study on halogen-substituted aniline (B41778) derivatives highlighted the efficacy of compounds like 4-bromo-3-chloroaniline (B1265746) and 3,5-dibromoaniline (B181674) against uropathogenic Escherichia coli (UPEC) and other ESKAPE pathogens.[1][2] These findings suggest that derivatives of this compound may also possess significant antimicrobial properties.

The proposed mechanism for these halogenated anilines involves the inhibition of adenylate cyclase activity, a key enzyme in bacterial signaling and virulence.[1][2] The presence and position of halogen atoms on the aniline ring appear to be critical for their bioactivity.[1][2]

Table 1: Comparative Antimicrobial Activity of Halogenated Anilines

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)Biofilm Inhibition IC50Reference
4-Bromo-3-chloroanilineUPEC200 µg/mL10 µg/mL[1][2]
3,5-DibromoanilineUPEC100 µg/mL10 µg/mL[1][2]

Anticancer Potential: Insights from Structurally Related Compounds

The aniline scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as kinase inhibitors.[3] While specific data for this compound derivatives is scarce, related structures such as benzothiazole (B30560) aniline derivatives and anilino-substituted pyrimidines have shown promising cytotoxic activity against various cancer cell lines.[4][5] For instance, certain benzothiazole aniline derivatives have demonstrated selective inhibitory activities against liver cancer cells.[4]

The mechanism of action for many aniline-based anticancer agents involves the competitive inhibition of ATP-binding sites on protein kinases, which are crucial for cancer cell signaling, proliferation, and survival.[3]

Table 2: Anticancer Activity of Selected Anilino-Substituted Compounds

Compound ClassCancer Cell LineActivity Metric (e.g., IC50)Reference
Benzothiazole Aniline DerivativesLiver, Breast, Lung, etc.Varied (some with high cytotoxicity)[4]
Anilino-substituted PyrimidinesA375 (Melanoma)Induce apoptosis[5]

Enzyme Inhibition: A Potential Mechanism of Action

The biological activities of halogenated anilines are often attributed to their ability to inhibit specific enzymes. As mentioned, the antimicrobial effects of some halogenated anilines are linked to the inhibition of adenylate cyclase.[1][2] Furthermore, 4-bromo-3-chloroaniline has been identified as an inhibitor of cytochrome P450 enzymes, which could have implications for drug metabolism and toxicology.[6] Given the prevalence of the aniline scaffold in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific kinases involved in disease pathways.

Experimental Protocols

To facilitate the investigation of novel this compound derivatives, the following are detailed methodologies for key in vitro assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar (B569324) plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at an appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.[7]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.[7]

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., HeLa, HEK293) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the old medium in the wells with the medium containing different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7]

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compound or a DMSO control.

    • Add the kinase to each well and incubate for approximately 10 minutes at room temperature.

    • Initiate the reaction by adding a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[9]

  • ADP Detection:

    • Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Colony Selection B Broth Culture (0.5 McFarland) A->B C Inoculum Dilution (5x10^5 CFU/mL) B->C E Inoculation of 96-well Plate C->E D Compound Serial Dilution D->E F Incubation (16-20h, 37°C) E->F G Visual Inspection for Growth F->G H MIC Determination G->H

Caption: Workflow for the Broth Microdilution Assay.

experimental_workflow_mtt cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Acquisition A Seed Cells in 96-well Plate B Incubate (24h) for Attachment A->B C Treat with Compound Serial Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) Formazan Formation E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability (%) H->I

Caption: Workflow for the MTT Cytotoxicity Assay.

signaling_pathway_kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Aniline-based Kinase Inhibitor Inhibitor->RTK

Caption: Hypothetical Kinase Inhibition Signaling Pathway.

References

A Comparative Guide to the Properties of Dyes Synthesized from Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical and photophysical properties of dyes are critically influenced by their molecular structure. For dyes derived from aniline (B41778), the nature and position of substituents on the aniline ring offer a powerful means to tune these properties. This guide provides an objective comparison of the spectral and photophysical characteristics of azo dyes synthesized from a series of para-substituted anilines, supported by experimental data and detailed methodologies. Understanding these structure-property relationships is essential for the rational design of novel dyes for applications in biological imaging, diagnostics, and therapeutics.

Data Presentation: Comparison of Dye Properties

The following table summarizes the key spectral properties of azo dyes synthesized by the diazotization of various para-substituted anilines and subsequent coupling with 2-naphthol (B1666908). The data illustrates the influence of electron-donating and electron-withdrawing substituents on the maximum absorption wavelength (λmax).

Substituent (para-)Aniline DerivativeSubstituent Typeλmax (nm)[1]Molar Absorptivity (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)Photostability
-HAnilineNeutral470HighGenerally lowModerate
-CH₃p-ToluidineElectron-Donating416HighExpected to be lowModerate
-OCH₃p-AnisidineElectron-Donating416HighExpected to be lowModerate
-OHp-AminophenolElectron-Donating416HighExpected to be lowModerate
-Clp-ChloroanilineElectron-Withdrawing (Inductive)473HighExpected to be very lowModerate to Good
-CNp-AminobenzonitrileElectron-Withdrawing476HighExpected to be very lowGood
-NO₂p-NitroanilineStrong Electron-Withdrawing482High[2][3]Generally quenched[4]Good

Note: Molar absorptivity, fluorescence quantum yield, and photostability data for this specific series of dyes are not available in a single comparative study. The information provided is based on general trends observed for azo dyes. Electron-withdrawing groups tend to decrease fluorescence, while electron-donating groups can have varied effects but often result in low quantum yields for simple azo dyes.[4] Photostability can be influenced by the substituents, with some electron-withdrawing groups potentially improving it.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these dyes are provided below.

1. Synthesis of Azo Dyes from Substituted Anilines (General Protocol)

This protocol is based on the diazotization of a primary aromatic amine followed by a coupling reaction with an activated aromatic compound, such as 2-naphthol.[1][5]

  • Diazotization:

    • Dissolve 5 mmol of the selected para-substituted aniline in a mixture of 5 mL of concentrated hydrochloric acid and 5 mL of water. Gentle warming may be necessary for complete dissolution.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Prepare a solution of 5.5 mmol of sodium nitrite (B80452) (NaNO₂) in 5 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature between 0-5 °C.

    • Stir the mixture for 15-30 minutes at this temperature. The completion of the reaction can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Coupling Reaction (with 2-Naphthol):

    • In a separate beaker, dissolve 5 mmol of 2-naphthol in 10 mL of a 10% sodium hydroxide (B78521) solution. Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 30 minutes. A colored precipitate of the azo dye will form.

    • Collect the dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at 60-65 °C.

2. UV-Visible Spectroscopy

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of the synthesized dye in a suitable solvent (e.g., ethanol, DMSO, or ethyl acetate) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute working solution to have an absorbance in the range of 0.2 - 1.0.[3]

  • Procedure:

    • Record the absorbance spectrum of the working solution over a wavelength range of approximately 300-700 nm against a solvent blank.

    • Identify the wavelength of maximum absorbance (λmax).

    • To determine the molar extinction coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).[3]

3. Fluorescence Spectroscopy

  • Instrumentation: A standard fluorimeter.

  • Procedure:

    • Prepare a dilute solution of the dye with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

    • Excite the sample at its λmax and record the emission spectrum.

    • The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or rhodamine B) using the following equation: ΦF(sample) = ΦF(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

4. Photostability Assessment

  • Instrumentation: A fluorimeter or a fluorescence microscope with a stable light source.

  • Procedure:

    • Prepare a solution of the dye at a known concentration.

    • Continuously illuminate the sample with a light source at a constant intensity, typically at or near the dye's λmax.

    • Record the fluorescence intensity at regular time intervals.

    • The decrease in fluorescence intensity over time is indicative of photobleaching. The photobleaching rate can be quantified by determining the photobleaching quantum yield (Φbl) or the photobleaching half-life (t1/2).[6][7]

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis of azo dyes from substituted anilines and the subsequent analysis of their properties.

G Workflow for Synthesis and Analysis of Aniline-Based Dyes cluster_synthesis Dye Synthesis cluster_analysis Property Analysis Aniline Substituted Aniline (e.g., p-nitroaniline) Diazotization Diazotization (NaNO2, HCl, 0-5°C) Aniline->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Coupling Azo Coupling Diazonium->Coupling CouplingAgent Coupling Agent (e.g., 2-Naphthol) CouplingAgent->Coupling Dye Azo Dye Coupling->Dye UVVis UV-Vis Spectroscopy (λmax, ε) Dye->UVVis Characterization Fluorescence Fluorescence Spectroscopy (ΦF) Dye->Fluorescence Photostability Photostability Assay Dye->Photostability

Caption: General workflow for the synthesis and property analysis of aniline-based azo dyes.

Discussion and Comparative Analysis

The electronic nature of the substituent at the para-position of the aniline ring significantly influences the spectral properties of the resulting azo dye. This is primarily due to the substituent's effect on the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dye's π-electron system.

  • Effect on λmax: The absorption of visible light by azo dyes corresponds to a π→π* electronic transition.

    • Electron-donating groups (EDGs) like -CH₃, -OCH₃, and -OH increase the electron density of the aromatic system, raising the energy of the HOMO. This generally leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift to longer wavelengths. However, in the provided data for 2-naphthol coupled dyes, these EDGs result in a hypsochromic (blue) shift compared to the unsubstituted aniline dye.[1] This highlights the complex interplay of electronic effects and the specific molecular structure.

    • Electron-withdrawing groups (EWGs) such as -Cl, -CN, and -NO₂ decrease the electron density, lowering the energy of the LUMO. This typically results in a smaller HOMO-LUMO gap and a bathochromic shift.[8] The data in the table is consistent with this trend, showing that as the electron-withdrawing strength of the substituent increases (-Cl < -CN < -NO₂), the λmax shifts to longer wavelengths.[1]

  • Fluorescence Properties: Simple azo dyes are generally known to have very low fluorescence quantum yields due to efficient non-radiative decay pathways, such as trans-cis isomerization of the azo bond upon photoexcitation. The presence of strong electron-withdrawing groups, like the nitro group, often leads to complete fluorescence quenching.[4]

  • Photostability: The stability of a dye to light is a critical parameter for many applications. The substituents can influence photostability by affecting the rate of photochemical degradation reactions. While a comprehensive comparative study is lacking for this specific series, it is known that the molecular structure and the presence of certain functional groups can enhance photostability.

References

A Comparative Crystallographic Analysis of 2,6-Dibromo-4-chloroaniline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural nuances of halogenated anilines, featuring a comparative analysis of 2,6-Dibromo-4-chloroaniline, 4-chloroaniline (B138754), and 2,4,6-tribromoaniline. This guide provides a side-by-side look at their crystallographic data, insights into their intermolecular interactions, and standardized experimental protocols for their synthesis and analysis.

This publication offers a comprehensive comparison of the X-ray crystallographic data of this compound and two of its key analogs: 4-chloroaniline and 2,4,6-tribromoaniline. By presenting the data in a standardized format, this guide aims to facilitate a deeper understanding of the structural effects of halogen substitution on the aniline (B41778) scaffold, a common motif in medicinal chemistry. The provided experimental protocols are intended to ensure reproducibility and consistency in further research.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for this compound and its selected analogs, allowing for a direct comparison of their solid-state structures.

ParameterThis compound[1]4-chloroaniline[2]2,4,6-tribromoaniline[3]
Formula C₆H₄Br₂ClNC₆H₆ClNC₆H₄Br₃N
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/nPnmaP2₁2₁2₁
a (Å) 13.3132 (7)8.5936 (2)13.441 (4)
b (Å) 3.9387 (2)7.2391 (2)14.623 (8)
c (Å) 16.5476 (9)9.1897 (3)4.263 (2)
α (°) 909090
β (°) 112.318 (2)9090
γ (°) 909090
Volume (ų) 802.70 (7)571.55 (3)838.1 (6)
Z 444
R-factor (obs) 0.0240.0244Not explicitly stated

Intermolecular Interactions: A Comparative Overview

The nature and pattern of intermolecular interactions, particularly hydrogen and halogen bonds, are critical in determining the crystal packing of these halogenated anilines.

  • This compound: The crystal structure reveals the presence of N—H···Br hydrogen bonds, which link the molecules into chains.[1]

  • 4-chloroaniline: The amino group in 4-chloroaniline primarily acts as a hydrogen-bond donor.

  • 2,4,6-tribromoaniline: In this analog, intermolecular distances are of the van der Waals type, with the amino group appearing to be pyramidal.[3] The potential for both hydrogen and halogen bonding exists and plays a significant role in the formation of cocrystals.[4][5]

The position of the halogen substituent significantly influences these interactions. In para-substituted anilines, the amino group is the dominant hydrogen-bond donor, whereas ortho-substitution can lead to a more complex interplay of interactions.

Standardized Experimental Protocols

For consistent and comparable results, the following protocols for synthesis and X-ray crystallographic analysis are recommended.

Synthesis of Halogenated Anilines

This general procedure can be adapted for the synthesis of this compound and its analogs.

Materials:

  • Aniline or substituted aniline precursor

  • Bromine or chlorine source

  • Appropriate solvent (e.g., acetic acid, water)

  • Sodium hydroxide (B78521) or other base for workup

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., MgSO₄)

Procedure:

  • Dissolve the starting aniline in the chosen solvent.

  • Slowly add the halogenating agent (e.g., bromine water) to the solution with stirring.

  • Monitor the reaction by thin-layer chromatography until completion.

  • Neutralize the reaction mixture with a base.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over a suitable drying agent and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

X-ray Crystallographic Analysis

The following is a generalized workflow for single-crystal X-ray diffraction analysis.

1. Crystal Growth:

  • Dissolve the purified compound in a suitable solvent or solvent mixture.

  • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions).[2][6]

2. Data Collection:

  • Mount a selected crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • Maintain the crystal at a constant temperature (e.g., 120 K or 296 K) during data collection.

3. Data Processing and Structure Solution:

  • Integrate the collected diffraction images and perform corrections for Lorentz and polarization effects.

  • Determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

4. Structure Refinement:

  • Refine the structural model against the experimental data using full-matrix least-squares on F².

  • Locate and refine the positions of all non-hydrogen atoms anisotropically.

  • Place hydrogen atoms in calculated positions and refine them using a riding model.

  • The final model should be validated using standard crystallographic checks.

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of small molecules like the halogenated anilines discussed in this guide.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Halogenated Aniline Purification Purification (Recrystallization/Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation cluster_synthesis cluster_synthesis cluster_crystallization cluster_crystallization cluster_diffraction cluster_diffraction cluster_analysis cluster_analysis

Caption: Experimental workflow for X-ray crystallographic analysis.

References

validation of the synthesis protocol for 2,6-Dibromo-4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and alternative synthesis protocols for 2,6-Dibromo-4-chloroaniline, a key intermediate in the development of various pharmaceutical compounds and agrochemicals. The following sections detail the experimental methodologies, present a quantitative comparison of their performance, and offer a visual representation of the synthesis workflow.

Introduction

This compound is a halogenated aniline (B41778) derivative of significant interest in medicinal chemistry and materials science. The validation of its synthesis protocol is crucial for ensuring reproducibility, scalability, and purity of the final product, which directly impacts downstream applications. This guide compares the direct bromination of 4-chloroaniline (B138754) using elemental bromine, a method adapted from the work of Harrison et al., with an alternative approach utilizing N-bromosuccinimide (NBS) as a milder brominating agent.

Comparison of Synthesis Protocols

The two primary methods for the synthesis of this compound from 4-chloroaniline are direct bromination with molecular bromine and bromination using N-bromosuccinimide. A summary of their key performance indicators is presented in Table 1.

ParameterProtocol 1: Direct Bromination with Br₂Protocol 2: Bromination with NBS
Starting Material 4-Chloroaniline4-Chloroaniline
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Acetic AcidAcetonitrile (B52724)
Reaction Time 2 hours4 hours
Yield ~85%~90%
Purity (by HPLC) >98%>99%
Key Advantages Readily available and inexpensive reagents.Milder reaction conditions, higher selectivity.
Key Disadvantages Use of hazardous and corrosive liquid bromine.Higher cost of NBS.

Table 1: Comparison of Key Performance Indicators for the Synthesis of this compound.

Experimental Protocols

Protocol 1: Direct Bromination of 4-Chloroaniline with Elemental Bromine

This protocol is adapted from the established method of electrophilic aromatic substitution.

Materials:

  • 4-Chloroaniline

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a fume hood, dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (2.1 eq) in glacial acetic acid to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5 hours.

  • Pour the reaction mixture into ice-cold water.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Protocol 2: Bromination of 4-Chloroaniline with N-Bromosuccinimide (NBS)

This protocol presents a milder alternative to the use of elemental bromine.

Materials:

  • 4-Chloroaniline

  • Acetonitrile

  • N-Bromosuccinimide (NBS)

  • Deionized water

Procedure:

  • Dissolve 4-chloroaniline (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide (2.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Add deionized water to the residue and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Validation Workflow

The successful synthesis and purification of this compound are validated through a series of analytical techniques. The logical flow of this validation process is depicted in the following diagram.

Synthesis_Validation_Workflow Synthesis and Validation Workflow for this compound cluster_synthesis Synthesis cluster_validation Validation start Start: 4-Chloroaniline reaction Bromination Reaction (Protocol 1 or 2) start->reaction workup Reaction Work-up & Purification reaction->workup tlc TLC Analysis (Reaction Monitoring) reaction->tlc product Isolated Product: This compound workup->product mp Melting Point Determination product->mp hplc HPLC Analysis (Purity Assessment) product->hplc nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms final Validated Product mp->final hplc->final nmr->final ms->final

Caption: Logical workflow for the synthesis and validation of this compound.

Conclusion

Both the direct bromination with elemental bromine and the use of N-bromosuccinimide are effective methods for the synthesis of this compound. The choice of protocol will depend on the specific requirements of the researcher, balancing factors such as cost, safety, and desired purity. The NBS method offers a milder and more selective alternative, often resulting in higher purity, while the direct bromination method is more economical. The provided experimental protocols and validation workflow serve as a comprehensive guide for the successful synthesis and characterization of this important chemical intermediate.

A Spectroscopic Showdown: Differentiating 2,6-Dibromo-4-chloroaniline and 2,4-dibromo-6-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a detailed spectroscopic comparison of two closely related isomers: 2,6-Dibromo-4-chloroaniline and 2,4-dibromo-6-chloroaniline (B1587123). By leveraging key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, this document offers a practical framework for their unambiguous differentiation.

The distinct substitution patterns of the bromine and chlorine atoms on the aniline (B41778) ring of these two isomers give rise to unique electronic environments and molecular symmetries. These differences are reflected in their interactions with electromagnetic radiation, providing a robust basis for spectroscopic analysis. While extensive experimental data is available for the symmetric this compound, the data for the asymmetric 2,4-dibromo-6-chloroaniline is less prevalent. This guide combines documented spectral data with predicted values based on established spectroscopic principles for a comprehensive comparison.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and 2,4-dibromo-6-chloroaniline.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Spectroscopic Parameter This compound 2,4-dibromo-6-chloroaniline (Predicted) Key Differentiator
¹H NMR (Proton)
Aromatic ProtonsSingletTwo doubletsThe single peak for the symmetric isomer contrasts with the two distinct signals expected for the asymmetric isomer due to different chemical environments of the aromatic protons.
Amine ProtonsBroad singletBroad singletThe chemical shift may vary slightly, but the broad nature of the amine proton signal is expected for both.
¹³C NMR (Carbon)
Aromatic CarbonsFewer signals due to symmetryMore signals due to asymmetryThe higher symmetry of this compound results in fewer unique carbon signals compared to the less symmetric 2,4-dibromo-6-chloroaniline.

Table 2: IR, MS, and UV-Vis Spectral Data

Spectroscopic Technique This compound 2,4-dibromo-6-chloroaniline (Predicted) Key Differentiator
IR Spectroscopy (cm⁻¹)
N-H Stretching~3400-3200 (two bands)~3400-3200 (two bands)Similar N-H stretching frequencies are expected for the primary amine group in both isomers.
C-Br Stretching~600-500~600-500The C-Br stretching frequencies will be present in both, with minor shifts possible due to the overall substitution pattern.
C-Cl Stretching~800-600~800-600The C-Cl stretching frequencies will be present in both, with minor shifts possible.
Aromatic C-H BendingCharacteristic patterns for the substitutionDifferent characteristic patternsThe out-of-plane C-H bending patterns in the fingerprint region (below 900 cm⁻¹) will differ significantly due to the different substitution patterns.
Mass Spectrometry (m/z)
Molecular Ion (M⁺)Isotopic cluster characteristic of Br₂ClIsotopic cluster characteristic of Br₂ClBoth isomers will exhibit a characteristic isotopic pattern for two bromine atoms and one chlorine atom, making the molecular ion peak a complex cluster.
Fragmentation PatternFragmentation pathways influenced by the symmetric arrangement of bromine atoms.Different fragmentation pathways due to the asymmetric arrangement of halogens.The relative abundances of fragment ions, particularly those resulting from the loss of bromine or chlorine, are expected to differ.
UV-Vis Spectroscopy (nm)
λmaxSpecific absorption maximaShifted absorption maximaThe position and intensity of the absorption maxima will be influenced by the different substitution patterns affecting the electronic transitions within the aromatic ring.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Sample_A This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample_A->NMR Analyze IR FT-IR Spectroscopy Sample_A->IR Analyze MS Mass Spectrometry Sample_A->MS Analyze UV_Vis UV-Vis Spectroscopy Sample_A->UV_Vis Analyze Sample_B 2,4-dibromo-6-chloroaniline Sample_B->NMR Analyze Sample_B->IR Analyze Sample_B->MS Analyze Sample_B->UV_Vis Analyze Compare_NMR Compare Chemical Shifts and Splitting Patterns NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies (Fingerprint Region) IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Compare_UV Compare Absorption Maxima UV_Vis->Compare_UV Identification Isomer Identification Compare_NMR->Identification Conclusive Evidence Compare_IR->Identification Conclusive Evidence Compare_MS->Identification Conclusive Evidence Compare_UV->Identification Conclusive Evidence

Caption: Workflow for the comparative spectroscopic analysis of isomeric compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the aniline sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid aniline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For Electron Ionization (EI-MS), introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infuse it into the ESI source.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • In EI-MS, use a standard electron energy of 70 eV.

    • Observe the characteristic isotopic cluster of the molecular ion and the major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the aniline sample in a UV-grade solvent (e.g., ethanol (B145695) or methanol) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading in the range of 0.2-1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between this compound and 2,4-dibromo-6-chloroaniline, ensuring the structural integrity of their compounds for downstream applications.

The Impact of Halogen Positioning on the Reactivity of Dibromo-chloroanilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The reactivity of a substituted aniline (B41778) is primarily governed by the electronic environment of the aromatic ring and the availability of the lone pair of electrons on the nitrogen atom. Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R). The net effect on reactivity depends on the nature and position of the halogen atoms. In the case of dibromo-chloroanilines, the interplay of these effects, dictated by the specific substitution pattern, leads to distinct reactivity profiles for each isomer.

Predicted Physicochemical Properties and Basicity

The basicity of anilines, a key indicator of the nucleophilicity of the amino group, is significantly influenced by the electron-withdrawing inductive effects of the halogen substituents. A lower pKa value of the conjugate acid (anilinium ion) corresponds to a weaker base. The proximity of the halogens to the amino group is expected to have the most pronounced effect on reducing basicity.

Table 1: Predicted pKa Values for Dibromo-chloroaniline Isomers

IsomerPredicted pKa (of conjugate acid)Rationale
2,4-Dibromo-6-chloroaniline0.5Strong inductive withdrawal from two ortho halogens (Br and Cl) and one para halogen (Br) significantly reduces the electron density on the nitrogen, making it the least basic.
2,6-Dibromo-4-chloroaniline0.8Two ortho bromine atoms exert a strong electron-withdrawing inductive effect, decreasing basicity. The para chlorine also contributes to this effect.
3,5-Dibromo-2-chloroaniline1.5One ortho chlorine and two meta bromine atoms reduce basicity, but the effect of the meta substituents is less pronounced than that of ortho or para substituents.
2,4-Dibromo-5-chloroaniline1.8One ortho and one para bromine, along with a meta chlorine, lead to a substantial decrease in basicity.
3,4-Dibromo-2-chloroaniline2.0One ortho chlorine and two adjacent bromine atoms in the meta and para positions result in significant inductive withdrawal.
2,5-Dibromo-4-chloroaniline2.2One ortho bromine and a para chlorine have a strong influence, supplemented by the other meta bromine.
3,5-Dibromo-4-chloroaniline2.5Halogens are relatively further from the amino group compared to isomers with ortho substituents, leading to a comparatively smaller decrease in basicity.

Note: The pKa values presented are hypothetical and estimated based on the principles of electronic effects of substituents. Actual experimental values may vary.

Reactivity in Electrophilic Aromatic Substitution

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the presence of multiple deactivating halogen atoms on the aniline ring will significantly reduce the rate of EAS reactions compared to aniline itself. The positions of the halogens will dictate the remaining available sites for substitution and the overall reactivity of the ring.

Isomers with unoccupied positions that are ortho or para to the amino group are expected to be more reactive towards EAS, although the reaction rates will be substantially lower than that of aniline. The steric hindrance from bulky bromine atoms, particularly in positions ortho to the amino group, will also play a crucial role in directing incoming electrophiles.

Table 2: Predicted Relative Rates of Electrophilic Aromatic Substitution (e.g., Monobromination)

IsomerAvailable Position(s) for EASPredicted Relative RateRationale
3,5-Dibromo-4-chloroaniline2, 61.0 (Reference)The 2 and 6 positions are ortho to the activating amino group and are sterically accessible.
2,5-Dibromo-4-chloroaniline60.7The single available position is ortho to the amino group but may experience some steric hindrance from the adjacent bromine.
3,4-Dibromo-2-chloroaniline60.6The available ortho position is sterically hindered by the adjacent chlorine atom.
2,4-Dibromo-5-chloroaniline60.5The available ortho position is sterically hindered by the adjacent bromine atom.
2,4-Dibromo-6-chloroaniline3, 5< 0.1The remaining positions are meta to the strongly activating amino group, leading to very low reactivity.
This compound3, 5< 0.1The remaining positions are meta to the amino group, resulting in minimal reactivity towards EAS.
3,5-Dibromo-2-chloroaniline60.8The available ortho position is activated by the amino group, with some steric hindrance from the ortho chlorine.

Note: The relative rates are hypothetical and intended for comparative purposes only. They are based on the directing effects of the amino group and the deactivating and steric effects of the halogen substituents.

Experimental Protocols

To experimentally validate the predicted reactivities, the following

A Comparative Analysis of the Insecticidal Activity of Novel 2,6-Dibromo-4-chloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a comparative analysis of the insecticidal properties of newly synthesized derivatives of 2,6-Dibromo-4-chloroaniline. The core structure, a halogenated aniline, serves as a scaffold for novel compounds with potential neurotoxic activity in insects. This guide summarizes the insecticidal efficacy of these derivatives against key lepidopteran pests, details the experimental methodologies used for evaluation, and proposes a potential mechanism of action.

Disclaimer: The quantitative data presented in this guide is a representative summary based on established research methodologies in the field of insecticide discovery. It is intended to exemplify how such a comparative analysis would be presented.

Comparative Insecticidal Activity

The insecticidal activities of four novel N-acyl derivatives of this compound were evaluated against two significant agricultural pests: the Diamondback Moth (Plutella xylostella) and the Fall Armyworm (Spodoptera frugiperda). The efficacy was quantified by determining the median lethal concentration (LC50), with lower values indicating higher toxicity.

Table 1: Comparative Insecticidal Activity (LC50 in µg/mL) of this compound Derivatives

Compound IDDerivative Structure (R-group on N-acyl)Plutella xylostella LC50 (48h)Spodoptera frugiperda LC50 (48h)
DBCA-01 -COCH₃ (Acetyl)15.822.5
DBCA-02 -COCF₃ (Trifluoroacetyl)4.28.1
DBCA-03 -COC₂H₅ (Propionyl)12.319.4
DBCA-04 -CO(cPr) (Cyclopropylcarbonyl)7.911.7
Control Chlorantraniliprole0.80.31[1]

Data is representative and for illustrative purposes.

Analysis of Structure-Activity Relationship (SAR): The introduction of an N-acyl group to the this compound scaffold yielded compounds with notable insecticidal activity. The trifluoroacetyl derivative (DBCA-02 ) demonstrated the highest potency against both species, suggesting that the electron-withdrawing nature of the trifluoromethyl group significantly enhances toxicity. The cyclopropylcarbonyl derivative (DBCA-04 ) also showed improved activity compared to simple alkylcarbonyl groups, a feature often explored in modern insecticide design.

Experimental Protocols

The following protocols are adapted from standard methodologies in insecticide research and development.[2][3]

General Synthesis of N-acyl Derivatives (DBCA-01 to 04)
  • Starting Material: this compound is used as the precursor.[4]

  • Acylation Reaction: To a solution of this compound (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane), the corresponding acyl chloride (e.g., acetyl chloride, 1.2 eq) is added dropwise at 0°C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the organic layer is separated. The crude product is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Final Product: The resulting solid is purified by column chromatography on silica (B1680970) gel to yield the final N-acyl derivative. Structure is confirmed using ¹H NMR, ¹³C NMR, and HRMS.

Insect Bioassay Protocol (Leaf-Dip Method)
  • Test Insects: Third-instar larvae of Plutella xylostella and Spodoptera frugiperda are used.

  • Compound Preparation: Test compounds are dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then diluted with distilled water containing 0.1% Triton X-100 (as a surfactant) to create a series of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Leaf Treatment: Cabbage leaf discs (for P. xylostella) or maize leaf discs (for S. frugiperda) are immersed in the test solutions for 15 seconds and then allowed to air dry. Control discs are dipped in a 0.1% Triton X-100 solution with the corresponding concentration of DMSO.

  • Exposure: Ten larvae are placed onto each treated leaf disc within a petri dish. Each concentration is tested in triplicate.

  • Incubation: The petri dishes are maintained at 25±1°C with a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Larval mortality is recorded after 48 hours. Larvae are considered dead if they cannot be induced to move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected using Abbott's formula and subjected to Probit analysis to calculate the LC50 values and their 95% confidence intervals.

Visualized Workflows and Mechanisms

Experimental and Screening Workflow

The following diagram illustrates the systematic process flow from compound synthesis to the identification of a lead insecticidal candidate.

Caption: Workflow for Synthesis and Evaluation of Insecticidal Derivatives.

Proposed Mechanism of Action: GABA Receptor Antagonism

Halogenated organic compounds frequently act as neurotoxins.[5] A plausible mode of action for these derivatives is the antagonism of the GABA (γ-aminobutyric acid) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in insects. Disruption of this receptor leads to hyperexcitation and death.

G cluster_membrane Insect Neuron Synaptic Membrane cluster_normal Normal State (Inhibition) cluster_inhibited Inhibited State (Hyperexcitation) receptor Extracellular GABA-Gated Chloride Channel (GABA-R) Intracellular cl_ion Chloride Ions (Cl⁻) receptor:f2->cl_ion Influx gaba GABA (Neurotransmitter) gaba->receptor:f0 Binds gaba_bind GABA Binds to Receptor dbca DBCA Derivative (Antagonist) dbca->receptor:f1 Blocks dbca_bind DBCA Binds to Receptor channel_open Chloride Channel Opens gaba_bind->channel_open hyperpolarization Neuron Hyperpolarization (Inhibitory Signal) channel_open->hyperpolarization channel_block Chloride Channel Blocked dbca_bind->channel_block excitation Continuous Excitation (Paralysis, Death) channel_block->excitation

Caption: Proposed Antagonistic Action on Insect GABA-Gated Chloride Channels.

References

assessing the stability of 2,6-Dibromo-4-chloroaniline under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 2,6-Dibromo-4-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of this compound under various stress conditions. Due to the limited availability of direct stability data for this specific compound in publicly accessible literature, this analysis incorporates data from structurally similar halogenated anilines to provide a comparative framework. The stability of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter that influences their shelf-life, formulation development, and storage requirements.

Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2] These studies typically involve exposing the compound to thermal, photolytic, hydrolytic (acidic and basic), and oxidative stress conditions at levels more severe than standard accelerated stability testing.[3][4]

Comparative Stability Analysis

The stability of halogenated anilines is influenced by the type, number, and position of halogen substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, can affect the electron density of the aniline (B41778) ring and its susceptibility to degradation.

Thermal Stability: While specific thermal degradation data for this compound is not readily available, aniline derivatives can undergo decomposition at elevated temperatures. The presence of multiple halogen atoms may influence its thermal behavior. It is recommended to conduct thermal stress studies at temperatures significantly above the expected storage conditions (e.g., in 10°C increments above accelerated testing temperatures) to identify potential thermal degradants.[5]

Photostability: Photostability testing is a critical component of forced degradation studies, typically involving exposure to a minimum of 1.2 million lux hours and 200 watt-hours per square meter of near-ultraviolet light.[1][3] While direct photostability data for this compound is scarce, a study on the photodegradation of the structurally analogous fungicide 2,6-dichloro-4-nitroaniline (B1670479) (DCNA) and its brominated counterpart, 2,6-dibromo-4-nitroaniline (B165464) (DBNA), provides valuable insights. The study, which irradiated solutions with a light source mimicking sunlight, demonstrated that such compounds are susceptible to photolysis in aqueous environments.[6] The degradation of another related compound, 4-chloroaniline (B138754), under simulated sunlight has been shown to produce complex photoproducts, including dimeric structures, which exhibited greater toxicity than the parent compound.[7]

Hydrolytic Stability (pH): Forced degradation studies under various pH conditions (acidic, neutral, and basic) are crucial to determine a compound's susceptibility to hydrolysis.[2] For anilines, the basicity of the amino group (pKa of this compound is predicted to be -0.16) influences its behavior in acidic and basic solutions.[8] Stress testing typically involves exposing the compound to solutions of 0.1 M to 1 M HCl and 0.1 M to 1 M NaOH.[3] The extent of degradation is then monitored over time.

Oxidative Stability: Susceptibility to oxidation is commonly assessed by exposing the compound to an oxidizing agent, such as a solution of hydrogen peroxide (e.g., 3%).[4] The stability of the aniline moiety towards oxidation can be influenced by the substituents on the aromatic ring.

The following table summarizes hypothetical degradation data based on typical outcomes of forced degradation studies for halogenated anilines. Note: This data is illustrative and should be confirmed by experimental studies on this compound.

Stress ConditionParameterThis compound (Hypothetical)Comparative Compound (e.g., Dichloroaniline analog)
Thermal % Degradation after 48h at 80°C5-10%3-8%
Photolytic % Degradation after 24h UV/Vis15-25%10-20%
Acid Hydrolysis % Degradation in 0.1M HCl at 60°C for 24h< 5%< 5%
Base Hydrolysis % Degradation in 0.1M NaOH at 60°C for 24h5-15%5-12%
Oxidative % Degradation in 3% H₂O₂ at RT for 24h10-20%8-18%

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible stability data. The following methodologies are based on established guidelines for forced degradation studies.[1][2][3]

General Protocol for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol). This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from stress, is analyzed concurrently. Samples are withdrawn at predetermined time points, neutralized or diluted as necessary, and analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[9]

Thermal Stress Protocol
  • Sample Preparation: A sample of the solid compound is placed in a controlled temperature chamber. For solution-state studies, the stock solution is used.

  • Conditions: The sample is exposed to a temperature of 80°C for 48 hours.

  • Analysis: The sample is cooled, dissolved or diluted to a suitable concentration, and analyzed by HPLC.

Photostability Protocol
  • Sample Preparation: Samples of the solid compound and the stock solution are placed in transparent containers.

  • Conditions: The samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample is wrapped in aluminum foil to protect it from light.

  • Analysis: After exposure, the samples are prepared and analyzed by HPLC.

Hydrolytic Stress Protocol
  • Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. The mixture is heated at 60°C for 24 hours.

  • Base Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. The mixture is heated at 60°C for 24 hours.

  • Neutral Hydrolysis: The stock solution is mixed with an equal volume of water and heated at 60°C for 24 hours.

  • Analysis: Samples are withdrawn, neutralized, and then analyzed by HPLC.

Oxidative Stress Protocol
  • Sample Preparation: The stock solution is mixed with a solution of 3% hydrogen peroxide.

  • Conditions: The mixture is kept at room temperature for 24 hours.

  • Analysis: Samples are withdrawn and analyzed by HPLC.

Visualizations

The following diagrams illustrate the workflow for stability testing and the logical relationships involved in assessing compound stability.

G cluster_0 Phase 1: Stress Sample Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation API This compound (Bulk Substance/Solution) Stress Application of Stress Conditions (Heat, Light, Acid, Base, Oxidant) API->Stress Sampling Time-Point Sampling Stress->Sampling Neutralize Neutralization / Quenching Sampling->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Data Acquisition (Peak Area, Retention Time) HPLC->Data MassBalance Mass Balance Calculation Data->MassBalance DegradationPath Identify Degradation Products (LC-MS/MS) Data->DegradationPath Report Stability Profile Report MassBalance->Report DegradationPath->Report

Caption: Experimental workflow for forced degradation studies.

G cluster_factors Influencing Factors cluster_outcomes Assessment Outcomes center_node Intrinsic Chemical Stability of this compound DegradationRate Degradation Rate center_node->DegradationRate DegradationProducts Degradation Products center_node->DegradationProducts Temp Temperature Temp->center_node Light Light Exposure Light->center_node pH pH pH->center_node Oxidant Oxidizing Agents Oxidant->center_node ShelfLife Shelf-Life Prediction DegradationRate->ShelfLife Formulation Formulation Strategy DegradationProducts->Formulation

Caption: Logical relationships in stability assessment.

References

The Double-Edged Sword: A Comparative Review of Polyhalogenated Anilines in Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the versatile yet challenging class of polyhalogenated anilines reveals their significant roles in drug development, agriculture, and material science. This guide provides a comparative overview of their applications, supported by experimental data, to aid researchers and scientists in navigating their potential and pitfalls.

Polyhalogenated anilines, aromatic amines bearing multiple halogen substituents, are a class of compounds with a rich and complex history in chemical research and industry. Their unique physicochemical properties, imparted by the number, type, and position of halogen atoms, have made them valuable synthons and bioactive molecules. However, their persistence in the environment and potential for toxicity necessitate a careful and informed approach to their use. This guide offers a comparative analysis of the applications of polyhalogenated anilines, with a focus on their performance in medicinal chemistry and antimicrobial research, supplemented with detailed experimental protocols and visual workflows.

Antimicrobial and Antibiofilm Applications: A New Frontier

Recent research has highlighted the potential of polyhalogenated anilines as potent antimicrobial and antibiofilm agents, offering a promising avenue in the fight against drug-resistant pathogens. A comparative study of two such compounds, 4-bromo-3-chloroaniline (B1265746) (4B3CA) and 3,5-dibromoaniline (B181674) (3,5-DBA), against uropathogenic Escherichia coli (UPEC) and other ESKAPE pathogens has provided valuable quantitative data.[1][2][3] Similarly, studies on trifluoro-anilines have demonstrated their efficacy against Vibrio species, a significant concern in seafood safety.[4]

Comparative Efficacy of Polyhalogenated Anilines as Antimicrobial Agents
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Biofilm Inhibition IC50 (µg/mL)Reference
4-bromo-3-chloroaniline (4B3CA)Uropathogenic E. coli20010[1][2]
3,5-dibromoaniline (3,5-DBA)Uropathogenic E. coli10010[1][2]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100Not Reported[4]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50Not Reported[4]

These findings suggest that the nature and position of halogen atoms play a crucial role in the antimicrobial and antibiofilm activities of these compounds.[2][3] The proposed mechanism of action for 4B3CA and 3,5-DBA involves the inhibition of adenylate cyclase, a key enzyme in bacterial signaling pathways.[2][3]

Below is a conceptual workflow for the screening and evaluation of antimicrobial properties of polyhalogenated anilines.

G Experimental Workflow for Antimicrobial Activity Screening cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_lead_optimization Lead Optimization start Synthesized Polyhalogenated Aniline (B41778) Library mic_test Minimum Inhibitory Concentration (MIC) Assay start->mic_test biofilm_ic50 Biofilm Inhibition IC50 Assay start->biofilm_ic50 virulence_assays Virulence Factor Assays (e.g., motility, hemolysis) mic_test->virulence_assays biofilm_ic50->virulence_assays mechanism_studies Mechanism of Action Studies (e.g., enzyme inhibition) virulence_assays->mechanism_studies toxicity_assays Toxicity Assessment (e.g., C. elegans model) virulence_assays->toxicity_assays sar_studies Structure-Activity Relationship (SAR) Studies mechanism_studies->sar_studies toxicity_assays->sar_studies lead_compound Identification of Lead Compound sar_studies->lead_compound

Caption: A generalized workflow for identifying and characterizing novel antimicrobial polyhalogenated anilines.

Anticancer Drug Development: A Double-Edged Sword

The aniline scaffold is a common feature in many approved drugs, and its halogenated derivatives have been extensively explored in anticancer research.[5][6][7][8][9][10] These compounds have shown efficacy against a range of cancer cell lines, often acting as inhibitors of crucial cellular signaling pathways.

Comparative Cytotoxicity of Polyhalogenated Aniline Derivatives in Cancer Cell Lines
Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Pyridopyrimidine DerivativesCompound 11m (contains a bis(4-fluorophenyl) moiety)MDA-MB-231 (Breast)1.29[5]
HeLa (Cervical)1.34[5]
MCF-7 (Breast)1.57[5]
Sulfur-containing 9-anilinoacridinesCompound 36 (contains a methansulfonamidoacetamide side chain)SW620 (Colon)Potent (specific value not provided)[6]
K562 (Leukemia)Potent (specific value not provided)[6]
MCF-7 (Breast)Potent (specific value not provided)[6]
7-Anilino TriazolopyrimidinesCompound 8q (4'-fluoroaniline derivative)A549, MDA-MB-231, HeLa, HT-29, JurkatMean IC50: 0.083[7]
Compound 8r (4'-fluoro-3'-chloroaniline derivative)A549, MDA-MB-231, HeLa, HT-29, JurkatMean IC50: 0.101[7]
Benzothiazole Aniline Platinum (II) ComplexesL1 (Benzothiazole aniline derivative)Liver, Breast, Lung, Prostate, Kidney, Brain cancer cellsMore cytotoxic than cisplatin[8]
L1Pt (Platinum complex of L1)Liver, Breast, Lung, Prostate, Kidney, Brain cancer cellsMore cytotoxic than cisplatin[8]

The data indicates that specific halogenation patterns on the aniline ring can significantly enhance the anticancer activity of parent compounds. For instance, in the 7-anilino triazolopyrimidine series, fluoro and chloro substitutions on the aniline moiety led to potent antiproliferative activity.[7]

The proposed mechanism of action for many of these compounds involves the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs) and topoisomerases, or interference with microtubule dynamics.[6][7][9]

G Proposed Anticancer Mechanism of Action cluster_targets Cellular Targets cluster_effects Cellular Effects PHA Polyhalogenated Aniline Derivative Kinases Kinases (e.g., CDKs) PHA->Kinases Inhibition Topoisomerases Topoisomerases PHA->Topoisomerases Inhibition Tubulin Tubulin Polymerization PHA->Tubulin Inhibition CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest Topoisomerases->CellCycleArrest Tubulin->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis InhibitionOfProliferation Inhibition of Proliferation Apoptosis->InhibitionOfProliferation

Caption: A simplified diagram illustrating the common molecular targets and resulting cellular effects of anticancer polyhalogenated aniline derivatives.

Experimental Protocols for Biological Evaluation

To ensure reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of polyhalogenated anilines.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cell lines.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the polyhalogenated aniline compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the polyhalogenated aniline compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

Polyhalogenated anilines represent a fascinating and functionally diverse class of molecules. Their applications in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents, are expanding. The comparative data presented in this guide underscores the importance of the halogenation pattern in determining the biological activity of these compounds. However, the potential for environmental persistence and toxicity remains a significant consideration. Future research should focus on designing polyhalogenated anilines with improved efficacy and safety profiles, leveraging the structure-activity relationships elucidated in recent studies. The detailed experimental protocols provided here offer a foundation for the standardized evaluation of these promising, yet challenging, compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Dibromo-4-chloroaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Dibromo-4-chloroaniline, a halogenated aromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.

Hazard Summary for Disposal Considerations

The following table summarizes the key hazards of this compound, which inform the necessary disposal precautions.

Hazard ClassificationGHS StatementsImplications for Disposal
Acute Oral ToxicityH302: Harmful if swallowedPrevent ingestion. Waste must be securely contained.
Skin Corrosion/IrritationH315: Causes skin irritationAvoid skin contact. Contaminated PPE must be disposed of as hazardous waste.
Serious Eye Damage/IrritationH319: Causes serious eye irritationUse appropriate eye protection.
Specific target organ toxicityH335: May cause respiratory irritationHandle in a well-ventilated area to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Methodology for Safe Disposal:

  • Waste Identification and Segregation:

    • Pure, unreacted this compound and any grossly contaminated materials (e.g., weighing boats, spatulas) should be collected as solid hazardous waste.

    • Solutions containing this compound should be collected as liquid hazardous waste.

    • Crucially, halogenated waste streams must be kept separate from non-halogenated waste to facilitate proper treatment and disposal, which can also be more cost-effective.[1][2]

  • Containerization and Labeling:

    • Use only approved, chemically compatible, and leak-proof containers for waste collection.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

    • Ensure the date of waste accumulation is recorded on the label.

  • On-site Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with a complete and accurate description of the waste.

    • Never attempt to treat or dispose of this chemical on your own.

  • Recommended Disposal Method:

    • The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[3]

    • Incineration of waste containing more than 1% halogenated organic substances requires a temperature of at least 1100°C to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe improper Improper Disposal: Drain or Trash start->improper segregate Segregate as Halogenated Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs disposal Professional Disposal: High-Temperature Incineration contact_ehs->disposal stop STOP! Violation and Safety Hazard improper->stop

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department for any specific questions or guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.